Product packaging for Cipepofol-d6-2(Cat. No.:)

Cipepofol-d6-2

Cat. No.: B12374947
M. Wt: 210.34 g/mol
InChI Key: BMEARIQHWSVDBS-OQTSIUDASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cipepofol-d6-2 is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B12374947 Cipepofol-d6-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

210.34 g/mol

IUPAC Name

6-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-2-(2-deuteriopropan-2-yl)phenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,5D,9D

InChI Key

BMEARIQHWSVDBS-OQTSIUDASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1)[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C)[2H]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Origin of Product

United States

Foundational & Exploratory

The Chemical and Pharmacological Profile of Cipepofol-d6-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cipepofol-d6-2, a deuterated analog of the novel intravenous anesthetic, Cipepofol. This document outlines its chemical structure, physicochemical properties, and mechanism of action, with a focus on providing practical information for research and development.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Cipepofol, a short-acting general anesthetic.[1] The deuteration is intended to modify the drug's pharmacokinetic profile, potentially affecting its metabolism and clearance.[2] While the precise location of the six deuterium atoms in this compound (CAS No. 2677052-87-6) is not consistently reported across public domains, the most plausible structure based on synthetic feasibility involves deuteration of the isopropyl group, a common site for metabolic oxidation in related phenol anesthetics.[3]

It is important to distinguish this compound from other deuterated Cipepofol variants. For instance, PubChem lists a "Cipepofol-d6" (CAS No. 2677052-88-7) with a different deuteration pattern, identified by the IUPAC name 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol.[4] For the purpose of this guide, we will focus on the this compound associated with CAS number 2677052-87-6.

Physicochemical Data

The key quantitative data for Cipepofol and its deuterated analog are summarized in the table below for easy comparison.

PropertyCipepofol (HSK3486)This compound
CAS Number 1637741-58-22677052-87-6[5]
Molecular Formula C₁₄H₂₀OC₁₄H₁₄D₆O[5]
Molecular Weight 204.31 g/mol 210.34 g/mol [5]
IUPAC Name 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[6]2-[(1R)-1-cyclopropylethyl]-6-(propan-2-yl-d6)phenol (inferred)
Synonyms Ciprofol, HSK3486[6]Ciprofol-d6-2, HSK3486-d6-2[1]

Mechanism of Action: GABA-A Receptor Modulation

Cipepofol, like its parent compound propofol, exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][7] GABA is the principal inhibitory neurotransmitter in the central nervous system.[7]

The binding of Cipepofol to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[7][8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in a generalized depression of neuronal activity.[7] Cipepofol is reported to have a higher affinity for the GABA-A receptor than propofol, which may contribute to its greater potency.[9]

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_ions GABA_Receptor GABA-A Receptor Chloride Channel Cl_in Cl- GABA_Receptor->Cl_in Channel Opening Cl_out Cl- Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Increased Influx GABA GABA GABA->GABA_Receptor:head Binds Cipepofol This compound Cipepofol->GABA_Receptor:head Binds (Allosteric Site) Vesicle Presynaptic Vesicle Vesicle->GABA Release

Figure 1. Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The use of deuterated compounds often involves specialized analytical techniques to track their metabolic fate and distribution. Below are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of this compound in human liver microsomes, a common in vitro model for drug metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system to the HLM solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Stimulated Raman Scattering (SRS) Microscopy for Cellular Imaging

This protocol, adapted from methods used for deuterated propofol, allows for the visualization of this compound in living cells.[10]

Materials:

  • This compound

  • Cultured neuronal cells (e.g., primary hippocampal neurons)

  • Cell culture medium

  • DMSO

  • Stimulated Raman Scattering (SRS) microscope

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Culture neuronal cells on glass-bottom dishes suitable for microscopy.

  • Dilute the this compound stock solution in the cell culture medium to the desired final concentration.

  • Incubate the cells with the this compound containing medium for a specified period.

  • Mount the dish on the SRS microscope stage.

  • Tune the SRS microscope to the carbon-deuterium (C-D) bond vibration frequency to specifically image the deuterated compound.

  • Acquire images to observe the subcellular distribution of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation start Starting Materials (Phenol derivative, Deuterated Isopropylating Agent) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ²H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity Purity Analysis (HPLC) purification->purity in_vitro In Vitro Assays (Metabolic Stability, Receptor Binding) purity->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Pharmacodynamics) in_vitro->in_vivo

Figure 2. A generalized experimental workflow for this compound.

Conclusion

This compound represents a valuable tool for investigating the pharmacokinetics and metabolism of Cipepofol. Its use in conjunction with advanced analytical techniques can provide crucial insights for drug development and optimization. Further studies are warranted to fully elucidate the impact of deuteration on its clinical and pharmacological properties.

References

An In-depth Technical Guide to the Synthesis and Purification of Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details a proposed methodology for the synthesis and purification of Cipepofol-d6-2. As of the date of this document, specific, publicly available, detailed experimental protocols for this deuterated compound are scarce. Therefore, the subsequent procedures are constructed based on established principles of organic chemistry, analogous reactions for similar phenolic compounds, and general methods for isotopic labeling. This guide is intended for informational purposes for research and development professionals and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

Cipepofol, also known as HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analog of propofol and acts as a positive allosteric modulator of the GABA-A receptor. Deuterated analogs of pharmaceutical compounds are of significant interest in drug development. The replacement of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and a modified metabolic pathway.[1] this compound, a deuterated variant of Cipepofol, is therefore a compound of interest for researchers studying its metabolic fate, pharmacokinetic properties, and potential therapeutic advantages. This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for this compound.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound, with the IUPAC name 2-[(1R)-1-cyclopropylethyl]-6-(propan-2-yl-d6)phenol, involves a multi-step approach. The strategy focuses on the initial preparation of a deuterated phenol intermediate, followed by the introduction of the chiral cyclopropylethyl side chain.

Experimental Protocols: Synthesis

Step 1: Synthesis of 2-(Isopropyl-d6)phenol (3)

This step involves the Friedel-Crafts alkylation of phenol (1) with deuterated isopropanol (isopropanol-d6, where the two methyl groups are deuterated) (2) in the presence of a Lewis acid catalyst.

  • Materials: Phenol (1), Isopropanol-d6 ((CD₃)₂CHOH) (2), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of phenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Slowly add a solution of isopropanol-d6 (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Isopropyl-d6)phenol (3).

Step 2: Synthesis of (R)-1-cyclopropylethan-1-ol (5)

This step involves the asymmetric reduction of cyclopropyl methyl ketone (4) to produce the chiral alcohol.

  • Materials: Cyclopropyl methyl ketone (4), (+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Cl), Tetrahydrofuran (THF), Diethyl ether, 1M Sodium Hydroxide (NaOH).

  • Procedure:

    • To a solution of (+)-DIP-Cl (1.2 eq) in anhydrous THF at -25 °C under an inert atmosphere, add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -25 °C for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction by the slow addition of diethyl ether followed by 1M NaOH.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-1-cyclopropylethan-1-ol (5).

Step 3: Synthesis of (R)-1-(1-chloroethyl)cyclopropane (6)

The chiral alcohol is converted to the corresponding chloride, which will act as the alkylating agent in the subsequent step.

  • Materials: (R)-1-cyclopropylethan-1-ol (5), Thionyl chloride (SOCl₂), Pyridine, Anhydrous Diethyl Ether.

  • Procedure:

    • To a solution of (R)-1-cyclopropylethan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, add pyridine (1.2 eq).

    • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

    • Carefully wash the filtrate with ice-cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and use the resulting solution of (R)-1-(1-chloroethyl)cyclopropane (6) directly in the next step.

Step 4: Synthesis of this compound (7)

This final step involves the Friedel-Crafts alkylation of the deuterated phenol intermediate with the chiral alkyl chloride.

  • Materials: 2-(Isopropyl-d6)phenol (3), Solution of (R)-1-(1-chloroethyl)cyclopropane (6) in diethyl ether, Anhydrous Iron(III) Chloride (FeCl₃), Anhydrous Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 2-(Isopropyl-d6)phenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous FeCl₃ (1.2 eq) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the ethereal solution of (R)-1-(1-chloroethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by TLC, HPLC, or LC-MS.

    • Upon completion, quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound (7).

Data Presentation: Synthesis

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Typical Purity (%) (Crude)
1Friedel-Crafts AlkylationPhenol (1)Isopropanol-d6 (2), AlCl₃2-(Isopropyl-d6)phenol (3)65-75~90
2Asymmetric ReductionCyclopropyl methyl ketone (4)(+)-DIP-Cl(R)-1-cyclopropylethan-1-ol (5)85-95>98 (ee)
3Chlorination(R)-1-cyclopropylethan-1-ol (5)SOCl₂, Pyridine(R)-1-(1-chloroethyl)cyclopropane (6)90-95Used in situ
4Friedel-Crafts Alkylation2-(Isopropyl-d6)phenol (3)(R)-1-(1-chloroethyl)cyclopropane (6), FeCl₃This compound (7)40-50~85

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, regioisomers, and other byproducts. A two-step purification process involving column chromatography followed by crystallization is proposed.

Experimental Protocols: Purification

Step 1: Column Chromatography

  • Materials: Crude this compound, Silica gel (230-400 mesh), Hexane, Ethyl acetate.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack a glass column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Load the dry, adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound as an oil.

Step 2: Crystallization

  • Materials: Purified this compound oil, Heptane.

  • Procedure:

    • Dissolve the purified this compound oil in a minimal amount of heptane at an elevated temperature (e.g., 40-50 °C).

    • Slowly cool the solution to room temperature.

    • Further cool the solution in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold heptane.

    • Dry the crystals under vacuum to obtain pure, crystalline this compound.

Data Presentation: Purification

StepMethodStationary Phase / SolventEluent / ConditionsRecovery Yield (%)Final Purity (%)
1Column ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate Gradient80-90>98
2Crystallization-Heptane, slow cooling90-95>99.5

Visualizations

Synthesis_of_Cipepofol_d6_2 cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Asymmetric Reduction cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Friedel-Crafts Alkylation Phenol Phenol S1_Reaction Alkylation Phenol->S1_Reaction 1 Isopropanol-d6 Isopropanol-d6 Isopropanol-d6->S1_Reaction 2 AlCl3 AlCl3 AlCl3->S1_Reaction Catalyst 2-Isopropyl-d6-phenol 2-Isopropyl-d6-phenol S1_Reaction->2-Isopropyl-d6-phenol 3 Deuterated_Phenol_input 2-Isopropyl-d6-phenol Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone S2_Reaction Reduction Cyclopropyl_methyl_ketone->S2_Reaction 4 DIP_Cl (+)-DIP-Cl DIP_Cl->S2_Reaction R_alcohol (R)-1-cyclopropylethan-1-ol S2_Reaction->R_alcohol 5 R_alcohol_input (R)-1-cyclopropylethan-1-ol S3_Reaction Chlorination R_alcohol_input->S3_Reaction 5 SOCl2 SOCl2 SOCl2->S3_Reaction R_chloride (R)-1-(1-chloroethyl)cyclopropane S3_Reaction->R_chloride 6 R_chloride_input (R)-1-(1-chloroethyl)cyclopropane S4_Reaction Alkylation Deuterated_Phenol_input->S4_Reaction 3 R_chloride_input->S4_Reaction 6 FeCl3 FeCl3 FeCl3->S4_Reaction Catalyst Cipepofol_d6_2 This compound (Crude) S4_Reaction->Cipepofol_d6_2 7

Caption: Proposed synthetic pathway for this compound.

Purification_Workflow Crude_Cipepofol_d6_2 Crude this compound (from synthesis) Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Cipepofol_d6_2->Column_Chromatography Purified_Oil Purified this compound (Oil) Column_Chromatography->Purified_Oil Impurities Impurities Column_Chromatography->Impurities (removed) Crystallization Crystallization (Heptane) Purified_Oil->Crystallization Pure_Crystalline_Product Pure Crystalline this compound Crystallization->Pure_Crystalline_Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipepofol, a novel short-acting intravenous anesthetic, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. Its deuterated analogue, Cipepofol-d6-2, is of significant interest for its potential to exhibit an altered pharmacokinetic profile, a common characteristic of deuterated compounds that can lead to improved therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its closely related isotopologue, Cipepofol-d6. Due to the limited publicly available data specifically for "this compound," this document primarily leverages information on "Cipepofol-d6" and provides generalized experimental protocols for the characterization of such deuterated compounds. This guide aims to serve as a valuable resource for researchers and professionals involved in the development and study of novel anesthetic agents.

Introduction

Cipepofol is a structural analogue of propofol, characterized by the substitution of an isopropyl group with a cyclopropylethyl moiety. This modification results in a higher affinity for the GABAa receptor, leading to increased potency.[1] The introduction of deuterium at specific molecular positions, creating this compound, is a strategic approach in drug design aimed at influencing the drug's metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved overall safety and efficacy profile.[2]

This guide summarizes the available physicochemical data for this compound and Cipepofol-d6, outlines relevant experimental methodologies for their analysis, and illustrates the pertinent biological pathway.

Physicochemical Properties

The quantitative data available for this compound, Cipepofol-d6, and the parent compound Cipepofol are summarized in the tables below. It is important to note that "this compound" is likely a product-specific identifier, and the broader chemical literature more commonly refers to "Cipepofol-d6." Two distinct CAS numbers have been identified for deuterated Cipepofol, suggesting the existence of different deuteration patterns.

Table 1: General and Chemical Information

PropertyThis compoundCipepofol-d6Cipepofol (non-deuterated)
Synonyms Ciprofol-d6-2, HSK3486-d6-2[3]Ciprofol-d6, HSK3486-d6[2]Ciprofol, HSK3486[4]
CAS Number 2677052-87-6[5][6]2677052-88-7[2][7]1637741-58-2[4]
Molecular Formula C₁₄H₁₄D₆O[2]C₁₄H₁₄D₆O[2]C₁₄H₂₀O[4]
IUPAC Name Not definitively available2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol[4]2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[4]

Table 2: Physical and Chemical Data

PropertyCipepofol-d6Cipepofol (non-deuterated)
Molecular Weight 210.34 g/mol [4]204.31 g/mol [4]
Exact Mass 210.189075733 Da[4]204.151415257 Da[4]
XLogP3 4.4[4]4.4[4]
Hydrogen Bond Donor Count 1[4]1[4]
Hydrogen Bond Acceptor Count 1[4]1[4]
Rotatable Bond Count 3[4]3[4]
Topological Polar Surface Area 20.2 Ų[4]20.2 Ų[4]

Experimental Protocols

Synthesis of Deuterated Analogues

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or its precursors.[8][9][10]

A plausible synthetic approach for Cipepofol-d6 would involve a multi-step synthesis starting from deuterated precursors. For instance, the synthesis could be adapted from known routes for Cipepofol, incorporating deuterated isopropyl and cyclopropylethyl synthons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the identity and determining the extent and position of deuteration in a molecule.

3.2.1. Sample Preparation

  • Dissolve 5-25 mg of the deuterated compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).[11][12]

  • Filter the solution to remove any particulate matter.[11]

  • Transfer the solution to a clean NMR tube to the appropriate depth (typically 4-5 cm).[11]

  • Add an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing if required.[12]

3.2.2. Data Acquisition

  • ¹H NMR: Will show the absence of signals at the positions of deuteration. The integration of remaining proton signals can be used to confirm the degree of deuteration.

  • ²H (Deuterium) NMR: Directly observes the deuterium nuclei, providing signals at the chemical shifts corresponding to the deuterated positions. This is a powerful tool for confirming the locations of the deuterium labels.

  • ¹³C NMR: Will show altered splitting patterns for carbons attached to deuterium (C-D couplings are smaller than C-H couplings).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and isotopic enrichment of the deuterated compound.

3.3.1. Sample Preparation

  • Prepare a dilute solution of the sample in a solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for electrospray ionization - ESI).

  • For complex matrices (e.g., biological samples), an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analyte.

3.3.2. Data Acquisition

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the confirmation of the elemental composition and the number of deuterium atoms.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern of the deuterated compound will differ from the non-deuterated analogue, which can help to pinpoint the location of the deuterium labels.

A generalized workflow for the analysis of a deuterated compound is presented below.

Mandatory Visualizations

Signaling Pathway

Cipepofol acts as a positive allosteric modulator of the GABAa receptor.[2] The binding of Cipepofol to an allosteric site on the receptor enhances the effect of the endogenous ligand, GABA.[13][14] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.[14]

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAa_Receptor GABAa Receptor (Ligand-gated ion channel) GABA->GABAa_Receptor Binds to orthosteric site Cipepofol This compound Cipepofol->GABAa_Receptor Binds to allosteric site Chloride_Influx Chloride Ion (Cl⁻) Influx GABAa_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

Caption: this compound's mechanism of action via GABAa receptor modulation.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a deuterated compound like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physicochemical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ²H, ¹³C) Purification->NMR Characterize Structure MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Confirm Mass & Deuteration Purity_Analysis Purity Assessment (e.g., HPLC) Purification->Purity_Analysis Determine Purity Solubility Solubility Studies Purity_Analysis->Solubility LogP LogP Determination Purity_Analysis->LogP Stability Stability Assessment Purity_Analysis->Stability

Caption: General workflow for the characterization of this compound.

Conclusion

This compound represents a potentially valuable molecule in the field of anesthesiology. While specific data for this particular isotopologue is sparse, the available information on Cipepofol-d6 provides a solid foundation for its physicochemical properties. The primary mechanism of action is understood to be consistent with its non-deuterated parent, Cipepofol, involving the positive allosteric modulation of the GABAa receptor. The experimental protocols outlined in this guide, though generalized, provide a robust framework for the synthesis, purification, and comprehensive characterization of this compound and other deuterated analogues. Further research is warranted to fully elucidate the specific deuteration pattern of this compound and to conduct detailed studies on its pharmacokinetics, pharmacodynamics, and safety profile to realize its full therapeutic potential.

References

A Technical Guide to the Mechanism of Action of Cipepofol on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its crucial role in neuronal inhibition makes it a primary target for a wide array of therapeutic agents, including sedatives, anxiolytics, and general anesthetics. Cipepofol (also known as ciprofol) is a novel, short-acting intravenous general anesthetic that functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] Structurally related to propofol, Cipepofol exhibits a significantly higher potency, estimated to be four to six times greater than its predecessor.[3][4]

This technical guide provides an in-depth examination of the mechanism of action of Cipepofol on GABA-A receptors, drawing upon the extensive research conducted on its analog, propofol, to elucidate its molecular interactions and functional consequences.

A Note on Cipepofol-d6-2: The subject of this guide is this compound. In pharmacology and drug development, deuterated analogs (where hydrogen atoms are replaced by deuterium) are often synthesized for use in metabolic studies (to track the drug's fate in the body) or as internal standards for analytical quantification due to their distinct mass. It is a standard assumption that such isotopic labeling does not alter the fundamental pharmacodynamic mechanism of action. Therefore, the mechanism described herein for Cipepofol is considered identical to that of this compound.

The GABA-A Receptor: Structure and Function

GABA-A receptors are pentameric transmembrane proteins that form a central chloride (Cl⁻) ion pore.[5] The most common receptor composition in the adult brain consists of two α, two β, and one γ subunit.[5] The endogenous ligand, GABA, binds at the interface between the α and β subunits.[1] This binding event triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron, which hyperpolarizes the cell membrane and reduces the likelihood of an action potential, resulting in neuronal inhibition.[1][2]

GABAA_Function GABA GABA Receptor_Top GABA-A Receptor (Closed State) GABA->Receptor_Top Receptor_Channel Chloride Channel Receptor_Top->Receptor_Channel Opens Channel Neuron Neuron Interior Receptor_Channel->Neuron Cl⁻ Influx

Caption: Basic function of the GABA-A receptor.

Core Mechanism of Action: Positive Allosteric Modulation

Cipepofol, like propofol, does not compete with GABA for its binding sites. Instead, it acts as a positive allosteric modulator (PAM), binding to distinct sites on the receptor complex.[1][6] This allosteric binding enhances the receptor's response to GABA, effectively potentiating the natural inhibitory signal.[1]

The primary effects of Cipepofol at the molecular level are twofold, exhibiting a concentration-dependent dual mechanism of action that is well-characterized for propofol:

  • Potentiation of GABA-ergic Currents (at low concentrations): At clinically relevant sedative concentrations, Cipepofol significantly increases the efficacy of GABA. It achieves this by increasing the duration of channel opening events, which allows more chloride ions to enter the neuron for a given GABA binding event.[7] This potentiation of GABA-mediated currents is a hallmark of its anesthetic action and does not require specific receptor subunits.[8]

  • Direct Activation (at high concentrations): At higher concentrations, Cipepofol can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[8][9][10] This direct gating action contributes to the profound CNS depression seen at anesthetic induction doses. This effect is dependent on the presence of the β subunit.[8]

Molecular Binding Sites

While the precise binding sites for Cipepofol are still under investigation, extensive studies on propofol using photoaffinity labeling and site-directed mutagenesis have identified several key locations within the transmembrane domains (TMDs) of the GABA-A receptor. Cipepofol is presumed to bind to these same pockets.

  • Intersubunit Interfaces: The primary binding sites are located in crevices at the interfaces between subunits, specifically the β(+)/α(−) interfaces within the TMD.[11][12]

  • Key Residues: Modeling and experimental data for Cipepofol suggest a crucial interaction involving hydrophobic packing within this pocket. A hydrogen bond is believed to form between the hydroxyl group on the Cipepofol molecule and the side chain of an isoleucine residue at position 228 (Ile228) of the α1 subunit.[4] For propofol, residues such as β-M286, β-M227, and α-I239 have been identified as critical for binding and function.[12][13]

Allosteric_Modulation cluster_receptor GABA-A Receptor Complex GABA_Site Orthosteric Site (α/β interface) Ion_Channel Cl⁻ Channel GABA_Site->Ion_Channel Opens Channel (Potentiated) Cipepofol_Site Allosteric Site (Transmembrane β/α interface) Cipepofol_Site->GABA_Site Enhances GABA Affinity & Efficacy Effect Enhanced Cl⁻ Influx & Neuronal Inhibition Ion_Channel->Effect GABA GABA GABA->GABA_Site Binds Cipepofol Cipepofol Cipepofol->Cipepofol_Site Binds

Caption: Allosteric modulation of the GABA-A receptor by Cipepofol.

Quantitative Data on Receptor Modulation

Direct quantitative data for Cipepofol's binding affinity (Kd) and potency (EC50) are emerging from clinical trials. However, a wealth of data exists for its parent compound, propofol, which provides a valuable benchmark for understanding its functional activity. Cipepofol is reported to be 4-6 times more potent than propofol.[3][4]

ParameterCompoundValueReceptor/SystemExperimental ConditionReference
Potency (Relative) Cipepofol~4-6x higher than PropofolGABA-A ReceptorsGeneral Anesthetic Efficacy[3][4]
Direct Activation (EC50) Propofol61 µMMurine Hippocampal NeuronsWhole-cell voltage-clamp[7]
GABA Potentiation Propofol0.5 µMα1β2γ2L ReceptorsTwo-electrode voltage clamp[9]
Direct Activation Propofol20-fold higher than potentiating concentrationα1β2γ2L ReceptorsTwo-electrode voltage clamp[9]
Dissociation Constant (Kd) Propofol1.2 x 10⁻⁵ M (12 µM)Rat Hippocampal NeuronsDirect current activation[10]

Key Experimental Protocols

The mechanism of action of GABA-A receptor modulators is investigated using a variety of electrophysiological and biochemical techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a robust system for studying the properties of specific ion channel subtypes.

  • Objective: To characterize the effect of Cipepofol on specific, known combinations of GABA-A receptor subunits (e.g., α1β2γ2).

  • Methodology:

    • cRNA Injection: Synthesize cRNA for the desired α, β, and γ subunits. Inject a precise ratio (e.g., 1:1:5) of the cRNAs into Xenopus laevis oocytes.[14]

    • Incubation: Incubate the oocytes for 1-3 days to allow for receptor expression and insertion into the cell membrane.[14]

    • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).[14]

    • Drug Application: Perfuse the oocyte with a baseline solution, followed by solutions containing GABA, Cipepofol, or a combination of both. A gravity-fed perfusion system with manual or automated switching is used.[14]

    • Data Acquisition: Record the resulting chloride currents using an amplifier and digitizer. Analyze the data to determine EC50 values for GABA potentiation and direct channel activation.[14]

TEVC_Workflow A Inject Oocyte with GABAA Subunit cRNA B Incubate (1-3 days) for Receptor Expression A->B C Voltage Clamp Oocyte (-60 mV) B->C D Perfuse with GABA and/or Cipepofol C->D E Record Cl⁻ Current D->E F Analyze Dose-Response (Potentiation, Activation) E->F Patch_Clamp_Workflow A Transfect HEK293 Cells with GABAA cDNAs B Culture Cells (24-48 hours) A->B C Achieve Whole-Cell Patch Clamp Configuration B->C D Apply GABA & Cipepofol via Rapid Perfusion C->D E Record & Analyze Ion Channel Currents D->E

References

Isotopic Labeling and Stability of Cipepofol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations for the synthesis, isotopic labeling, and stability assessment of Cipepofol-d6. Given the limited publicly available data on this specific isotopologue, this document outlines a robust framework based on established principles of stable isotope labeling, drug stability testing, and the known pharmacology of Cipepofol.

Introduction to Cipepofol and the Rationale for Isotopic Labeling

Cipepofol (also known as Ciprofol) is a novel, short-acting intravenous anesthetic agent.[1] It is a γ-aminobutyric acid A (GABA-A) receptor agonist, exhibiting a pharmacological profile similar to propofol but with potential advantages, including improved hemodynamic stability and reduced injection pain.[1][2][3] Structurally, Cipepofol is a derivative of propofol with the addition of a cyclopropyl group.[4]

The synthesis of deuterated analogs, such as Cipepofol-d6, is a critical step in drug development. Stable isotope-labeled (SIL) compounds are invaluable tools for a variety of applications.[5][6] Most commonly, deuterated compounds serve as ideal internal standards for quantitative bioanalytical assays using mass spectrometry.[7] The mass shift introduced by the deuterium atoms allows for the precise differentiation of the analyte from the internal standard, leading to highly accurate and precise measurements of drug concentrations in biological matrices.[8] Furthermore, SIL compounds are instrumental in pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles without the use of radioactive isotopes.[9][10]

This guide will detail a proposed strategy for the isotopic labeling of Cipepofol, a comprehensive stability testing program to ensure the integrity of the labeled compound, and the analytical methodologies required for its characterization.

Proposed Isotopic Labeling Strategy for Cipepofol-d6

The synthesis of Cipepofol-d6 would involve the introduction of six deuterium atoms into the Cipepofol molecule. A common strategy for achieving this is to use a deuterated starting material. A plausible synthetic approach would involve the use of deuterated acetone (acetone-d6) as a key building block to introduce the two deuterated isopropyl groups onto the phenol ring.

A generalized workflow for such a synthesis is outlined below. This process would begin with the appropriate starting materials and progress through several chemical transformations to yield the final deuterated product. Each step would require careful optimization and characterization to ensure high isotopic purity and chemical yield.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Phenol step1 Friedel-Crafts Alkylation start1->step1 start2 Acetone-d6 start2->step1 step2 Intermediate Purification step1->step2 step3 Introduction of Cyclopropyl Group step2->step3 step4 Final Purification step3->step4 product Cipepofol-d6 step4->product

Caption: Proposed Synthetic Workflow for Cipepofol-d6.

Stability Testing Program for Cipepofol-d6

A comprehensive stability testing program is essential to ensure that Cipepofol-d6 maintains its chemical and isotopic integrity under various storage and handling conditions.[11][12] This program should include both long-term stability studies and forced degradation studies to identify potential degradation pathways and products.[13][14]

Experimental Protocols

3.1.1. Long-Term Stability Study

  • Objective: To evaluate the stability of Cipepofol-d6 under recommended storage conditions over an extended period.

  • Methodology:

    • Store aliquots of Cipepofol-d6 (in a suitable solvent, e.g., acetonitrile or methanol) in amber glass vials at specified temperatures and humidity conditions (e.g., -20°C, 4°C, and 25°C/60% RH).

    • At predetermined time points (e.g., 0, 3, 6, 12, 18, and 24 months), remove samples for analysis.[12]

    • Analyze the samples for appearance, purity (using a stability-indicating HPLC-UV method), and concentration.

    • Isotopic stability should be confirmed by LC-MS/MS to ensure no back-exchange of deuterium atoms has occurred.

3.1.2. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.[15][16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

  • Acid Hydrolysis:

    • Dissolve Cipepofol-d6 in a suitable solvent and add 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve Cipepofol-d6 in a suitable solvent and add 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve Cipepofol-d6 in a suitable solvent and add 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Quench the reaction if necessary and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of Cipepofol-d6 in a chemically inert, transparent container to a light source with a specified output (e.g., ICH option 1: UV and white light).[16]

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples after a defined exposure period.

  • Thermal Degradation:

    • Store solid Cipepofol-d6 and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Analyze the samples for degradation products.

G cluster_start Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Cipepofol-d6 Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (ICH Light) start->photo thermal Thermal (80°C) start->thermal analysis LC-MS/MS Analysis (Purity, Degradants, Mass Balance) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis G cluster_receptor GABA-A Receptor cluster_channel Ion Channel cluster_effect Cellular Effect cipepofol Cipepofol gaba_r GABA-A Receptor cipepofol->gaba_r Binds to cl_channel Chloride (Cl⁻) Channel Opening gaba_r->cl_channel Potentiates hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Leads to sedation Sedative/Hypnotic Effect hyperpolarization->sedation Results in G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_response Physiological Response cipepofol Cipepofol pkc Protein Kinase C (PKC) cipepofol->pkc Activates enos eNOS pkc->enos Activates no Nitric Oxide (NO) enos->no Produces gc Guanylate Cyclase no->gc Activates cgmp cGMP gc->cgmp Increases vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) cgmp->vasodilation Leads to

References

Cipepofol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cipepofol-d6, a deuterated analog of the novel intravenous anesthetic Cipepofol. This document consolidates key chemical data, detailed experimental protocols, and an exploration of its mechanistic pathways, designed to support research and development in anesthesiology and pharmacology.

Core Data Presentation

Quantitative data for Cipepofol-d6 and its parent compound, Cipepofol, are summarized in the table below for direct comparison.

PropertyCipepofol-d6Cipepofol (unlabeled)
CAS Number 2677052-88-71637741-58-2
Molecular Formula C₁₄H₁₄D₆OC₁₄H₂₀O
Molecular Weight 210.34 g/mol [1][2]204.31 g/mol

Experimental Protocols

Synthesis of Cipepofol and General Deuteration Strategy

A general strategy for the introduction of deuterium atoms could involve the use of deuterated reagents at appropriate steps of the synthesis. For example, deuterated alkylating agents could be used, or a hydrogen-deuterium exchange reaction could be performed on the final Cipepofol molecule or a late-stage intermediate. One common method for deuteration involves using a deuterium source like D₂O in the presence of a catalyst, such as palladium on carbon.

A potential workflow for the synthesis is outlined below.

G cluster_synthesis Synthesis Workflow Start 2-Isopropylphenol Step1 Claisen Rearrangement Start->Step1 Step2 Simmons-Smith Cyclopropanation Step1->Step2 Step3 Chiral Resolution Step2->Step3 Step4 Hydrolysis Step3->Step4 Step5 Wiped-Film Distillation Step4->Step5 Product Cipepofol Step5->Product Deuteration Deuteration (e.g., Pd/C, D2O) Product->Deuteration Final_Product Cipepofol-d6 Deuteration->Final_Product

A potential synthetic workflow for Cipepofol-d6.

GABA-A Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABA-A receptors and can be used to assess the binding affinity of Cipepofol-d6.[1][2][3]

1. Membrane Preparation:

  • Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.

  • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -80°C.

2. Binding Assay:

  • Thaw the prepared membranes and wash them twice with the binding buffer.

  • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

  • For determining non-specific binding, add a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).

  • Add the radioligand (e.g., [³H]muscimol at a concentration of 5 nM).

  • Add varying concentrations of Cipepofol-d6 to compete with the radioligand.

  • Incubate the plate at 4°C for 45 minutes.

3. Termination and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

In Vitro Metabolism Study Using Liver Microsomes

This protocol outlines a general procedure to evaluate the metabolic stability of Cipepofol-d6 using liver microsomes.[4][5][6][7][8]

1. Incubation:

  • In a 96-well plate, incubate Cipepofol-d6 (e.g., at 1 µM) with liver microsomes (e.g., from human or rat, at 0.5 mg/mL protein concentration).

  • The incubation mixture should contain a buffer (e.g., phosphate buffer, pH 7.4) and cofactors necessary for metabolic reactions, such as an NADPH-regenerating system.

  • A control incubation without the NADPH-regenerating system should be included.

  • Incubate at 37°C for a defined period (e.g., 60 minutes), with samples taken at various time points (e.g., 0, 10, 20, 30, 60 minutes).

2. Sample Processing:

  • Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

3. Analysis:

  • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of Cipepofol-d6.

  • The metabolic stability can be expressed as the percentage of the parent compound remaining over time, and the in vitro half-life (t₁/₂) can be calculated.

Signaling Pathways

Cipepofol, like its structural analog Propofol, is a positive allosteric modulator of the GABA-A receptor.[9] Additionally, studies on Propofol suggest that it can influence other signaling pathways, including those involving Protein Kinase C (PKC) and endothelial Nitric Oxide Synthase (eNOS), which may contribute to its broader physiological effects.[10][11][12]

GABA-A Receptor Modulation

The primary mechanism of action for Cipepofol is the potentiation of GABAergic neurotransmission.

G cluster_gaba GABA-A Receptor Modulation Cipepofol Cipepofol GABA_A_Receptor GABA-A Receptor Cipepofol->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Potentiates GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Sedation_Anesthesia Sedation/Anesthesia Neuronal_Hyperpolarization->Sedation_Anesthesia

Cipepofol's modulation of the GABA-A receptor.

Potential PKC and eNOS Signaling Pathway

Based on studies with Propofol, Cipepofol may also influence pathways leading to vasodilation.

G cluster_pkc_enos Potential PKC and eNOS Signaling Cipepofol Cipepofol PKC Protein Kinase C (PKC) Cipepofol->PKC Activates eNOS Endothelial Nitric Oxide Synthase (eNOS) PKC->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Potential influence of Cipepofol on PKC/eNOS signaling.

References

Commercial Suppliers and Technical Guide for Cipepofol-d6-2 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cipepofol-d6-2, a deuterated analog of the novel intravenous anesthetic Cipepofol. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in utilizing this compound for research purposes. It includes information on commercial suppliers, key chemical properties, and its mechanism of action. Furthermore, this guide presents adaptable experimental protocols and visual representations of the relevant biological pathways to facilitate its application in a laboratory setting.

Commercial Suppliers

This compound is a specialized chemical for research and development. The following table summarizes the currently identified commercial suppliers. Researchers are advised to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

SupplierProduct NameCatalog NumberPurityFormulationNotes
MedChemExpressThis compoundHY-116152S-S>98%SolidDeuterium-labeled Cipepofol. For research use only.[1]
Cayman Chemical Cipepofol40951≥98%A neat liquidNon-deuterated form. Useful as a reference standard.[2]

Chemical Properties of Cipepofol and its Deuterated Analog

Cipepofol, also known as Ciprofol or HSK3486, is a novel 2,6-disubstituted phenol derivative and a structural analog of propofol.[3] The deuterated version, this compound, is chemically identical to Cipepofol, with the exception that six hydrogen atoms have been replaced by deuterium. This isotopic labeling is particularly useful for pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound in biological matrices using mass spectrometry.

PropertyCipepofolThis compound
Molecular Formula C₁₄H₂₀OC₁₄H₁₄D₆O
Molecular Weight 204.31 g/mol Approx. 210.35 g/mol
CAS Number 1637741-58-2Not available
Synonyms Ciprofol, HSK3486Ciprofol-d6-2, HSK3486-d6-2
Solubility Soluble in DMSO and Ethanol[2]Expected to have similar solubility

Mechanism of Action: GABA-A Receptor Modulation

Cipepofol exerts its sedative and anesthetic effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Upon binding of GABA, the receptor's intrinsic chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

Cipepofol enhances the effect of GABA by increasing the chloride current mediated by the GABA-A receptor. This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying its sedative and anesthetic properties.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Cipepofol.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Cipepofol This compound Cipepofol->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Neuronal_Inhibition Leads to

GABA-A Receptor Signaling Pathway modulated by this compound.

Experimental Protocols

Specific experimental protocols for this compound are not widely published. However, given its structural and functional similarity to propofol, established protocols for propofol can be adapted for in vitro and in vivo studies with this compound. The following are representative methodologies that can serve as a starting point for researchers.

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol is designed to assess the modulatory effects of this compound on GABA-A receptor currents in cultured neurons or cell lines expressing GABA-A receptors.

Objective: To measure the potentiation of GABA-evoked currents by this compound.

Materials:

  • Cultured hippocampal neurons or HEK293 cells stably expressing GABA-A receptor subunits.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2).

  • GABA stock solution.

  • This compound stock solution (dissolved in DMSO, final DMSO concentration <0.1%).

  • Patch-clamp rig with amplifier and data acquisition system.

Methodology:

  • Prepare cells for whole-cell patch-clamp recording.

  • Establish a stable whole-cell recording with a gigaohm seal.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Record the potentiation of the GABA-evoked current in the presence of this compound.

  • Wash out the drug and ensure the current returns to baseline.

  • Analyze the data to determine the EC₅₀ for potentiation by this compound.

Radioligand Binding Assay

This assay can be used to determine the binding affinity of this compound to the GABA-A receptor complex.

Objective: To measure the displacement of a known radioligand from the GABA-A receptor by this compound.

Materials:

  • Rat brain cortical membranes.

  • [³H]muscimol (for the GABA binding site) or [³⁵S]TBPS (for the channel site).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Increasing concentrations of this compound.

  • Scintillation vials and cocktail.

  • Filtration apparatus.

Methodology:

  • Incubate brain membranes with the radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analyze the data to calculate the IC₅₀ of this compound for displacing the radioligand.

In Vivo Assessment of Sedative Effects in Mice

This protocol is designed to evaluate the sedative properties of this compound in a preclinical model.

Objective: To determine the dose-dependent sedative effect of this compound by measuring the loss of righting reflex (LORR).

Materials:

  • Male CD-1 mice (or other appropriate strain).

  • This compound formulated for intravenous injection.

  • Vehicle control (e.g., lipid emulsion).

  • Syringes and needles for tail vein injection.

Methodology:

  • Acclimate mice to the experimental room.

  • Administer different doses of this compound or vehicle via tail vein injection.

  • Immediately after injection, place the mouse on its back.

  • The loss of righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 30 seconds).

  • Record the duration of LORR for each mouse.

  • Analyze the dose-response relationship to determine the ED₅₀ for LORR.

Experimental Workflow for In Vivo Sedative Effect Assessment

The following diagram outlines the workflow for the in vivo assessment of this compound's sedative effects.

in_vivo_workflow start Start acclimation Acclimate Mice start->acclimation grouping Randomize into Dose Groups acclimation->grouping injection Intravenous Injection (this compound or Vehicle) grouping->injection lorr_test Assess Loss of Righting Reflex (LORR) injection->lorr_test record_duration Record Duration of LORR lorr_test->record_duration data_analysis Analyze Dose-Response and Calculate ED50 record_duration->data_analysis end End data_analysis->end

Workflow for in vivo assessment of sedative effects.

Conclusion

This compound is a valuable tool for researchers investigating the pharmacology of novel anesthetics and the function of the GABA-A receptor. Its deuterated nature makes it particularly suited for pharmacokinetic and metabolic studies. This guide provides a foundational resource for sourcing this compound and designing experiments to explore its properties. As research in this area progresses, it is anticipated that more specific protocols and applications for this compound will become available.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Cipepofol and Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous general anesthetic, structurally related to propofol.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting 4 to 6 times the potency of propofol.[1] Cipepofol-d6-2 is a deuterated isotopologue of Cipepofol. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a common strategy in drug development to alter pharmacokinetic properties.[2][3] This guide elucidates the core structural differences between Cipepofol and this compound, explores the established mechanism of action of Cipepofol, discusses the theoretical implications of deuteration based on the kinetic isotope effect, and details relevant experimental protocols where such molecules are employed. While direct comparative studies on this compound are not available in public literature, this document provides a foundational understanding based on established principles of medicinal chemistry and pharmacology.

Core Structural Differences

The fundamental difference between Cipepofol and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium atoms. Cipepofol's chemical formula is C₁₄H₂₀O.[4] The designation "-d6" in this compound indicates the presence of six deuterium atoms.

Based on common metabolic pathways for alkylphenol compounds, the isopropyl group is a likely site for oxidative metabolism. Therefore, the most probable structure for this compound involves the deuteration of the two methyl groups of the isopropyl moiety, creating a C(CD₃)₂ group. This substitution is intended to increase the metabolic stability of the molecule.

Figure 1: Side-by-side comparison of Cipepofol and the probable structure of this compound.

Table 1: Chemical Compound Identifiers

Property Cipepofol This compound
IUPAC Name 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[4] 2-[(1R)-1-cyclopropylethyl]-6-(perdeuteriopropan-2-yl)phenol (Probable)
Molecular Formula C₁₄H₂₀O[4] C₁₄H₁₄D₆O[5]
Molar Mass 204.31 g/mol [4] 210.34 g/mol [6]

| CAS Number | 1637741-58-2[4] | 2677052-87-6[7] |

Mechanism of Action of Cipepofol

Cipepofol exerts its sedative and anesthetic effects primarily by potentiating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8][9] The binding of Cipepofol to the GABA-A receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

The signaling pathway involves:

  • Binding: Cipepofol binds to a specific site on the GABA-A receptor, increasing its affinity for GABA.[8]

  • Channel Activation: This enhanced binding leads to more frequent and/or longer openings of the chloride ion channel.

  • Inhibition of Glutamate Release: The resulting hyperpolarization inhibits the release of excitatory neurotransmitters like glutamate.[8][10]

  • Downstream Signaling: Some evidence suggests a potential downstream pathway where reduced neuronal activity may inhibit adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) and reduced protein kinase A (PKA) activity, further contributing to the sedative effect.[8]

Cipepofol_Signaling_Pathway Cipepofol Cipepofol GABA_A GABA-A Receptor Cipepofol->GABA_A Positive Allosteric Modulation Cl_Influx ↑ Chloride (Cl⁻) Influx GABA_A->Cl_Influx Enhances Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Causes Glutamate ↓ Glutamate Release Hyperpolarization->Glutamate Inhibits Sedation Sedation & Anesthesia Hyperpolarization->Sedation Leads to Glutamate->Sedation Leads to

Figure 2: Simplified signaling pathway for Cipepofol's mechanism of action.

The Kinetic Isotope Effect and Pharmacokinetics

The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break. Metabolic reactions that involve the cleavage of a C-H bond, often catalyzed by cytochrome P450 (CYP) enzymes, can be slowed down when deuterium is substituted at that position.[3]

Cipepofol's metabolism primarily involves glucuronidation via UGT1A9, with oxidation and sulfation also contributing.[8][11] By replacing the hydrogens on the isopropyl group with deuterium, the rate of oxidative metabolism at this site is expected to decrease. This could theoretically lead to:

  • Longer Half-Life (t½): Reduced metabolic clearance would prolong the drug's presence in the body.

  • Increased Drug Exposure (AUC): A slower clearance rate would result in a higher Area Under the Curve.

  • Altered Metabolite Profile: A potential shift away from oxidative metabolites towards other metabolic pathways like glucuronidation.

It is crucial to note that no published data exists to confirm these effects for this compound. The primary application for such compounds is often as an internal standard in bioanalytical assays rather than as a therapeutic candidate.

Table 2: Pharmacokinetic Parameters of Cipepofol (Non-Deuterated) in Elderly Patients Data from a study involving continuous infusion in elderly patients undergoing elective gastrointestinal tumor resection.[12]

Parameter Value (Mean ± SD) Unit
Maximum Plasma Concentration (Cmax) 6.02 ± 2.13 µg/mL
Time to Maximum Concentration (Tmax) 0.18 ± 0.62 min
Apparent Volume of Distribution (Vz) 3.96 ± 0.84 L/kg
Total Clearance (CL) 0.83 ± 0.14 L/h/kg
Half-life (t½) 3.47 ± 1.85 h

| Area Under the Curve (AUC) | 5000 ± 900 | L·h/kg |

Experimental Protocols

Conceptual Synthesis of this compound

While a specific protocol for this compound is proprietary, a general approach would involve using a deuterated building block. A plausible method would be to use deuterated acetone (acetone-d6) to construct the perdeuterio-isopropyl group, which is then introduced into the phenol backbone through a series of organic reactions, such as a Friedel-Crafts alkylation or a Grignard reaction, followed by subsequent modifications to arrive at the final molecule.[13][14]

Bioanalytical Quantification via LC-MS/MS

Deuterated analogs like this compound are ideal internal standards for quantifying the parent drug in biological matrices (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate correction of any analyte loss during sample preparation and analysis.[12]

Detailed Methodology:

  • Sample Preparation:

    • Aliquots of plasma samples (e.g., 100 µL) are transferred to a microcentrifuge tube.

    • A precise amount of this compound solution (Internal Standard, IS) is spiked into each sample.

    • Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.

    • The supernatant containing Cipepofol and the IS is transferred for analysis.

  • Liquid Chromatography (LC):

    • The extract is injected into an HPLC system.

    • Separation is achieved on a C18 reverse-phase column using a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • The column eluent is introduced into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

    • The instrument operates in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for both Cipepofol and this compound.

    • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of Cipepofol in the original sample by comparing it against a standard curve.

LC_MS_MS_Workflow Start Plasma Sample Spike Spike with Internal Standard (this compound) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into LC System Extract->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Ionization (ESI) & Mass Analysis (MS/MS) LC->MS Detect MRM Detection of Analyte & IS Transitions MS->Detect Quantify Calculate Concentration (Peak Area Ratio vs Curve) Detect->Quantify

Figure 3: Typical experimental workflow for bioanalysis using LC-MS/MS with a deuterated internal standard.

References

Unlocking the Potential of Deuterated Cipepofol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the prospective research applications of deuterated Cipepofol, offering a roadmap for enhancing its therapeutic profile and exploring novel clinical utilities.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Cipepofol (HSK3486), a novel 2,6-disubstituted phenol derivative, has emerged as a potent and highly selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As a short-acting intravenous anesthetic and sedative, it exhibits a rapid onset of action and a favorable safety profile compared to propofol, including reduced injection site pain and hemodynamic effects.[3][4] The strategic incorporation of a cyclopropyl group distinguishes Cipepofol from propofol, contributing to its increased potency.[3] This technical guide explores the potential research applications of deuterated Cipepofol, a next-generation approach to refining its pharmacokinetic and pharmacodynamic properties. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, we can potentially modulate its metabolic fate, leading to enhanced therapeutic efficacy and safety.

The primary metabolic pathways for Cipepofol involve glucuronidation and oxidation, with cytochrome P450 2B6 (CYP2B6) identified as a key enzyme in its oxidative metabolism.[5] The "soft spots" for metabolism are likely located on the isopropyl and cyclopropylethyl moieties of the molecule. Deuteration at these metabolically active sites could slow down the rate of metabolic clearance, a concept known as the kinetic isotope effect. This could translate to a longer duration of action, reduced formation of metabolites, and potentially a lower required dose, thereby improving its overall therapeutic index.

This document serves as a comprehensive resource for researchers, outlining the rationale, proposed research workflow, and detailed experimental protocols for investigating the potential of deuterated Cipepofol.

Proposed Research Workflow

A systematic approach is essential to unlock the full potential of deuterated Cipepofol. The following workflow outlines a logical progression from molecular design to clinical investigation.

Deuterated Cipepofol Research Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Preclinical Studies cluster_3 Phase 4: Clinical Development A Identify Metabolic Hotspots B Design Deuterated Analogues A->B Inform C Chemical Synthesis B->C Guide D Metabolic Stability Assays (Microsomes, Hepatocytes) C->D Provide Analogues E GABA-A Receptor Binding & Function Assays C->E Provide Analogues F Pharmacokinetic Studies (Rodent Models) D->F Inform G Pharmacodynamic Studies (Anesthetic/Sedative Effects) E->G Inform I Phase I Clinical Trials (Safety, PK/PD in Humans) F->I Inform G->I Inform H Toxicology Studies H->I Inform

Figure 1: Proposed research and development workflow for deuterated Cipepofol.

Identifying Metabolic Hotspots and Deuteration Strategy

Based on the known metabolism of propofol and the substrate preferences of CYP2B6, the most probable sites for oxidative metabolism on Cipepofol are the isopropyl and cyclopropylethyl groups.[1][6] Specifically, the tertiary carbon of the isopropyl group and the methine proton of the cyclopropylethyl group are likely candidates for hydroxylation. Oxidation of the cyclopropyl ring itself is also a possibility, although generally less favored due to higher C-H bond dissociation energies.[7]

Proposed Deuterated Analogues:

  • d1-Cipepofol (Isopropyl-deuterated): Deuteration at the tertiary carbon of the isopropyl group.

  • d1-Cipepofol (Cyclopropylethyl-deuterated): Deuteration at the methine position of the cyclopropylethyl group.

  • d7-Cipepofol (Perdeuterated Isopropyl): Perdeuteration of the isopropyl group.

  • d5-Cipepofol (Perdeuterated Cyclopropylethyl): Perdeuteration of the cyclopropylethyl group (excluding the cyclopropyl ring).

Quantitative Data Summary

The following tables summarize key quantitative data for Cipepofol from existing literature, which will serve as a baseline for comparison with deuterated analogues.

Table 1: Pharmacokinetic Parameters of Cipepofol

ParameterValueSpeciesReference
Potency vs. Propofol 4-6 times more potentIn vitro/In vivo[1]
Metabolism Liver glucuronidation, Oxidation (CYP2B6)Human[1][5]
Excretion KidneyHuman[1]

Table 2: Pharmacodynamic Properties of Cipepofol

ParameterValueConditionReference
Sedation/Anesthesia Dose 0.4 - 0.5 mg/kgEquivalent to Propofol 2.0 mg/kg[1]
Mechanism of Action GABA-A Receptor Positive Allosteric Modulator[2]

Detailed Experimental Protocols

Synthesis of Deuterated Cipepofol Analogues

The synthesis of deuterated Cipepofol analogues will require specialized chemical synthesis strategies.

Protocol 1.1: General Strategy for Deuteration

  • Deuteration of the Isopropyl Group: This can be achieved by using deuterated isopropanol or other deuterated isopropyl precursors in the synthesis of the phenol starting material.

  • Deuteration of the Cyclopropylethyl Group: This will likely involve the use of deuterated cyclopropyl building blocks or deuterium gas in the presence of a suitable catalyst during the synthesis of the cyclopropylethyl side chain.[8][9]

In Vitro Evaluation

Protocol 2.1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of deuterated Cipepofol analogues compared to the parent compound.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Cipepofol and deuterated analogues

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Method:

  • Pre-incubate human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add Cipepofol or a deuterated analogue (1 µM final concentration).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2.2: GABA-A Receptor Binding Assay

Objective: To determine if deuteration affects the binding affinity of Cipepofol to the GABA-A receptor.

Materials:

  • Rat brain cortical membranes (source of GABA-A receptors)

  • [³H]-Muscimol (radioligand)

  • Tris-HCl buffer (pH 7.4)

  • Cipepofol and deuterated analogues

  • GABA (for non-specific binding determination)

  • Scintillation counter

Method:

  • Prepare rat brain cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add the membrane preparation, [³H]-Muscimol (e.g., 2 nM), and varying concentrations of Cipepofol or deuterated analogues.

  • For non-specific binding, add a high concentration of GABA (e.g., 100 µM).

  • Incubate at 4°C for 60 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki (inhibitory constant) for each compound.

Protocol 2.3: Electrophysiological Assessment of GABA-A Receptor Function

Objective: To evaluate the functional potentiation of GABA-A receptor currents by deuterated Cipepofol.

Method:

  • Utilize whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).[1][7]

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Co-apply GABA with varying concentrations of Cipepofol or its deuterated analogues.

  • Measure the potentiation of the GABA-evoked current.

  • Construct concentration-response curves and determine the EC50 for potentiation.

In Vivo Preclinical Studies

Protocol 3.1: Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of deuterated Cipepofol analogues with the parent compound in a rodent model.

Animal Model: Male Sprague-Dawley rats.

Method:

  • Administer Cipepofol or a deuterated analogue intravenously (e.g., 2 mg/kg).

  • Collect blood samples at various time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

  • Process blood samples to obtain plasma.

  • Analyze plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Perform pharmacokinetic modeling to determine parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[][11][12]

Protocol 3.2: Pharmacodynamic Assessment in Rodents (Loss of Righting Reflex)

Objective: To assess the anesthetic/sedative potency and duration of action of deuterated Cipepofol analogues.

Animal Model: Male ICR mice.

Method:

  • Administer varying doses of Cipepofol or a deuterated analogue intravenously.

  • Immediately after injection, place the mouse on its back and measure the time to loss of the righting reflex (LORR) and the duration of LORR.

  • The righting reflex is considered lost if the mouse does not right itself within 10 seconds.

  • Determine the ED50 (the dose required to induce LORR in 50% of the animals) for each compound.

Clinical Development

Protocol 4.1: Phase I Clinical Trial Design

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the most promising deuterated Cipepofol analogue in healthy human volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[8]

Endpoints:

  • Safety: Incidence of adverse events, changes in vital signs, ECG, and laboratory parameters.

  • Pharmacokinetics: Plasma concentration-time profiles, Cmax, Tmax, AUC, CL, Vd, and t½.

  • Pharmacodynamics: Sedation scores (e.g., Modified Observer's Assessment of Alertness/Sedation scale), Bispectral Index (BIS) monitoring.[13]

Signaling Pathway and Experimental Logic

The primary mechanism of action of Cipepofol and its deuterated analogues is the potentiation of GABA-A receptor function. The following diagram illustrates this signaling pathway.

GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Cipepofol Deuterated Cipepofol Cipepofol->GABA_A_Receptor Binds to Allosteric Site Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Neuronal_Inhibition Results in Kinetic Isotope Effect Logic Cipepofol Cipepofol (C-H bond) Metabolism CYP2B6 Oxidation Cipepofol->Metabolism Metabolite Metabolite Metabolism->Metabolite Deut_Cipepofol Deuterated Cipepofol (C-D bond) Slow_Metabolism Slower CYP2B6 Oxidation Deut_Cipepofol->Slow_Metabolism Slow_Metabolite Reduced Metabolite Formation Slow_Metabolism->Slow_Metabolite

References

Methodological & Application

Utilizing Cipepofol-d6-2 as an Internal Standard for Accurate Quantification of Cipepofol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of Cipepofol-d6-2 as an internal standard in the quantitative analysis of Cipepofol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, compensating for variability in sample preparation and matrix effects.[1][2][3] This application note outlines the necessary materials, sample preparation procedures, and LC-MS/MS parameters for the accurate and precise quantification of Cipepofol in biological matrices.

Introduction

Cipepofol is a novel, short-acting intravenous anesthetic agent.[4] Accurate and reliable quantification of Cipepofol in biological samples is essential for pharmacokinetic and pharmacodynamic studies during drug development. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative mass spectrometry because they share similar physicochemical properties with the analyte, co-elute chromatographically, and correct for variations in sample extraction, matrix effects, and instrument response.[1][5][6] This protocol details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Cipepofol in human plasma, employing this compound as the internal standard.[4]

Experimental Protocols

Materials and Reagents
  • Cipepofol reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Human plasma (blank)

  • Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of Cipepofol from plasma samples.[4]

  • Allow plasma samples to thaw at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex the mixture for 30 seconds.

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the UHPLC-MS/MS system.

Liquid Chromatography Conditions
  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Column: Shimadzu Shim-pack GIST-HP C18 (3 µm, 2.1×150 mm)[4]

  • Mobile Phase A: 5 mmol·L⁻¹ ammonium acetate in water[4]

  • Mobile Phase B: Methanol[4]

  • Gradient: A suitable gradient should be developed to ensure the separation of Cipepofol from other matrix components.

  • Flow Rate: 0.4 mL·min⁻¹[4]

  • Column Temperature: 40°C[4]

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions:

    • Cipepofol: m/z 203.100 → 175.000[4]

    • This compound (Internal Standard): m/z 209.100 → 181.100[4]

  • Source Parameters: Ion source temperature, capillary voltage, and gas flows should be optimized for maximum signal intensity.

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Method Linearity and Precision [4]

ParameterValue
Linearity Range5 to 5000 ng·mL⁻¹
Correlation Coefficient (r)> 0.999
Intra-batch Precision4.30% to 8.28%
Inter-batch PrecisionWithin 15%
Relative Deviation-2.15% to 6.03%

Table 2: Extraction Recovery and Matrix Effect [4]

ParameterValue
Extraction Recovery Rate87.24% to 97.77%
Matrix Effect (RSD)< 15%

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Cipepofol using this compound as an internal standard.

Caption: Experimental workflow for Cipepofol quantification.

Conclusion

The use of this compound as an internal standard in conjunction with a validated UHPLC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Cipepofol in biological matrices.[4] This methodology is suitable for pharmacokinetic studies and other applications in drug development where accurate and precise measurements are imperative. The detailed protocol and performance data presented here serve as a valuable resource for researchers and scientists in the field.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cipepofol in Human Plasma Using Cipepofol-d6-2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cipepofol in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Cipepofol-d6-2) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Cipepofol.

Introduction

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol, structurally related to propofol, that acts as a positive allosteric modulator of the GABA-A receptor.[2][3] Cipepofol is reported to be 4 to 6 times more potent than propofol and is associated with fewer adverse events.[1] As Cipepofol progresses through clinical trials and into potential clinical use, a reliable and robust bioanalytical method is essential for its accurate quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for the determination of Cipepofol in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Cipepofol reference standard (purity >99%)

  • This compound internal standard (purity >99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (ACS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions

Stock solutions of Cipepofol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.0
2.5
2.6
3.5

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored TransitionsAnalyte
Cipepofol
This compound
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.500°C
IonSpray Voltage-4500 V

Data Presentation

The method was validated over a linear range of 1 to 1000 ng/mL. The precision and accuracy were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (100 ng/mL)HQC (800 ng/mL)
Intra-day Precision (%CV) 6.54.83.22.5
Inter-day Precision (%CV) 8.26.14.53.8
Accuracy (% Bias) ± 10.2± 7.5± 5.1± 4.3
Mean Recovery (%) -92.395.194.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_solution Internal Standard in ACN (150 µL) vortex Vortex Mix (1 min) is_solution->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms Tandem Mass Spectrometry Detection hplc->msms data Data Acquisition msms->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Cipepofol in human plasma.

quantification_logic cipepofol_peak Cipepofol Peak Area peak_ratio Peak Area Ratio (Cipepofol / IS) cipepofol_peak->peak_ratio is_peak This compound Peak Area is_peak->peak_ratio calibration_curve Calibration Curve (Peak Area Ratio vs. Concentration) peak_ratio->calibration_curve concentration Cipepofol Concentration calibration_curve->concentration

References

Application Note: Cipepofol-d6-2 for Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted phenol derivative and a structural analog of propofol.[2][3] Cipepofol acts as a positive allosteric modulator and direct agonist of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing chloride ion influx and inhibiting the central nervous system.[2][4][5] Preclinical and clinical studies have shown that Cipepofol has a rapid onset of action, stable recovery, and a higher hypnotic potency (approximately 4-5 times) than propofol.[1][2] A key advantage noted in clinical use is a significantly lower incidence of injection-site pain compared to propofol.[3]

Pharmacokinetic (PK) studies are fundamental in drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Accurate quantification of the drug in biological matrices is paramount for these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity and selectivity.[6]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Cipepofol-d6-2, is critical for robust and reliable LC-MS/MS bioanalysis.[7] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement).[7][8] This normalization is crucial for correcting variability during sample preparation and analysis, thereby significantly improving the accuracy and precision of the quantitative data.[9]

This document provides a detailed protocol for conducting pharmacokinetic studies of Cipepofol in animal models using this compound as an internal standard.

Experimental Protocol

This protocol outlines a typical procedure for a single-dose intravenous (IV) bolus pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats). The methodology can be adapted for other species, such as beagle dogs, or for infusion studies.

1. Materials and Reagents

  • Cipepofol (HSK3486) reference standard

  • This compound (Internal Standard, IS)

  • Vehicle: Medium and long-chain triglyceride injectable emulsion (similar to that used for propofol)[10]

  • Anticoagulant: K2 EDTA or Sodium Heparin

  • Reagents for sample preparation: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Formic Acid, Ultrapure water

  • Control animal plasma (e.g., rat K2 EDTA plasma) for calibration standards and quality controls (QCs)

2. Animal Model

  • Species: Sprague-Dawley rats or Beagle dogs.[2]

  • Health Status: Healthy, specific-pathogen-free animals.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to the study.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

  • Fasting: Animals should be fasted overnight (approx. 12 hours) with free access to water before dosing.[2]

  • Ethics: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.[10]

3. Drug Formulation and Administration

  • Formulation: Prepare a dosing solution of Cipepofol in the lipid emulsion vehicle to the desired concentration (e.g., for doses of 1, 2, or 4 mg/kg).[10]

  • Administration Route: Intravenous (IV) bolus injection via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

  • Dose Volume: Typically 0.5 ml/kg.[2][10]

  • Injection Duration: Administer the bolus dose over a short, consistent period (e.g., 15 seconds).[2]

4. Blood Sample Collection

  • Cannulation: For serial blood sampling, cannulation of a vessel (e.g., jugular vein) is recommended one day prior to the study to minimize stress during collection.

  • Time Points: Collect blood samples at pre-dose (0 min) and at multiple time points post-dose. A typical schedule for rats or dogs would be: 2, 4, 8, 15, 30, 60, 90, 120, 240, and 360 minutes.[10]

  • Sample Volume: Collect approximately 0.2-0.3 mL of whole blood at each time point into tubes containing an anticoagulant.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store frozen at -80°C until bioanalysis.

5. Sample Preparation for LC-MS/MS Analysis This section describes a generic protein precipitation (PPT) method, which is a common, rapid, and effective technique for sample clean-up.[11][12]

  • Prepare Working Solutions:

    • Cipepofol Stock: Prepare a 1 mg/mL stock solution of Cipepofol in methanol.

    • IS Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Spiking Solutions: Serially dilute the Cipepofol stock solution with 50:50 ACN:water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

    • IS Working Solution: Dilute the IS stock solution with ACN to a final concentration (e.g., 50 ng/mL). This solution will also serve as the protein precipitation solvent.

  • Extraction Procedure:

    • Thaw plasma samples, CC standards, and QCs on ice. Vortex to ensure homogeneity.

    • Pipette 50 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS working solution (in ACN) to each tube.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

6. LC-MS/MS Analysis The following are suggested starting conditions, which should be optimized for the specific instrumentation used.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters X-Bridge C18, 150x4.6mm, 3.5µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically used to ensure good peak shape and separation from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative or positive mode (to be determined during method development).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Cipepofol and this compound must be determined by infusing the pure compounds into the mass spectrometer.

7. Data Analysis

  • Integrate the chromatographic peaks for Cipepofol and this compound.

  • Calculate the analyte/IS peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (e.g., 1/x²) linear regression.

  • Use the regression equation to determine the concentration of Cipepofol in the unknown animal plasma samples.

  • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t1/2).

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters for Cipepofol following a single intravenous bolus administration in beagle dogs.

ParameterDose: 1 mg/kgDose: 2 mg/kgDose: 4 mg/kg
Cmax (ng/mL) 1185 ± 2552155 ± 4084252 ± 1107
AUC0-t (ng·h/mL) 288 ± 57623 ± 1381278 ± 304
CL (L/kg/h) 5.75 (Average)5.75 (Average)5.75 (Average)
Vss (L/kg) 6.06 (Average)6.06 (Average)6.06 (Average)
t1/2 (h) 1.44 (Average)1.44 (Average)1.44 (Average)
Data derived from preclinical studies in beagle dogs.[2] Values for Cmax and AUC are presented as Mean ± SD.

Visualizations

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A 1. Animal Acclimatization & Fasting B 2. Drug Formulation (Cipepofol in Emulsion) A->B C 3. IV Bolus Administration (e.g., Rat or Dog) B->C D 4. Serial Blood Sampling (Pre-defined Time Points) C->D E 5. Plasma Separation (Centrifugation) D->E F 6. Sample Extraction (Protein Precipitation with This compound IS) E->F G 7. LC-MS/MS Analysis (Quantification) F->G H 8. Data Processing (Peak Area Ratio Calculation) G->H I 9. Pharmacokinetic Modeling (NCA using Phoenix WinNonlin) H->I J 10. Parameter Determination (AUC, CL, t1/2, Vd) I->J

Caption: Workflow for a preclinical pharmacokinetic study of Cipepofol.

References

In vitro metabolism studies of Cipepofol with Cipepofol-d6-2 tracer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous general anesthetic.[1][2] As a 2,6-disubstituted phenol derivative, it is structurally related to propofol but exhibits a higher potency.[2][3] Understanding the metabolic fate of new chemical entities is a critical aspect of drug development, providing insights into their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety. In vitro metabolism studies are essential for characterizing metabolic pathways and identifying the enzymes responsible for a drug's biotransformation.[4][5]

This document provides detailed protocols for conducting in vitro metabolism studies of Cipepofol using human liver microsomes. It also describes the use of Cipepofol-d6-2, a stable isotope-labeled internal standard, for accurate quantification of the parent drug and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Predicted Metabolic Pathways of Cipepofol

Cipepofol is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2B6, and by UDP-glucuronosyltransferase 1A9 (UGT1A9).[1] The metabolic pathways are expected to be similar to those of propofol, involving both Phase I oxidation and Phase II glucuronidation.[8][9][10]

Phase I metabolism likely involves hydroxylation of the isopropyl group or the cyclopropyl group, mediated by CYP enzymes. Phase II metabolism involves direct glucuronidation of the phenolic hydroxyl group by UGT enzymes to form Cipepofol-glucuronide.[1][2]

Cipepofol_Metabolism Cipepofol Cipepofol PhaseI_Metabolites Phase I Metabolites (Hydroxylated derivatives) Cipepofol->PhaseI_Metabolites CYP2B6 PhaseII_Metabolite Phase II Metabolite (Cipepofol-glucuronide) Cipepofol->PhaseII_Metabolite UGT1A9 Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Sample Prep cluster_analysis Analysis Prepare_Reagents Prepare Cipepofol, HLM, and NADPH solutions Pre_Incubate Pre-incubate Cipepofol and HLMs at 37°C for 5 min Prepare_Reagents->Pre_Incubate Start_Reaction Initiate reaction with NADPH Pre_Incubate->Start_Reaction Time_Points Collect aliquots at specified time points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench reaction with cold ACN containing this compound Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by LC-MS/MS Collect_Supernatant->LCMS_Analysis Data_Analysis Calculate t1/2 and intrinsic clearance LCMS_Analysis->Data_Analysis

References

Application Note: Quantitative Analysis of Cipepofol in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of Cipepofol in human plasma. The method utilizes Cipepofol-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure with methanol. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, and detection is carried out using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The method is validated over a linear range of 5 to 5000 ng/mL and demonstrates excellent performance in terms of accuracy, precision, recovery, and matrix effect, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Cipepofol.

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic and a 2,6-disubstituted phenol derivative, structurally similar to propofol. It acts as a positive allosteric modulator of the GABA-A receptor. Clinical studies have shown Cipepofol to be a potent anesthetic with a rapid onset and recovery profile. To support clinical development and therapeutic drug monitoring, a robust and reliable bioanalytical method for the quantification of Cipepofol in plasma is essential. This application note presents a detailed protocol for a sensitive and specific UHPLC-MS/MS method for the determination of Cipepofol in human plasma, using Cipepofol-d6 as the internal standard.

Experimental

Materials and Reagents
  • Cipepofol reference standard

  • Cipepofol-d6 internal standard

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • UHPLC system (e.g., Shimadzu LC-30AD)

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Shimadzu LCMS-8060)

Stock and Working Solutions
  • Cipepofol Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cipepofol reference standard in methanol.

  • Cipepofol-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cipepofol-d6 internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the Cipepofol stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of Cipepofol-d6 in methanol.

Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Cipepofol from plasma samples.[1]

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma sample, calibrator, or QC into the corresponding labeled tube.

  • Add 150 µL of the Cipepofol-d6 internal standard working solution in methanol to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject a portion of the supernatant into the UHPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is Add 150 µL IS in Methanol plasma->is vortex Vortex (1 min) is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant analysis Inject into UHPLC-MS/MS supernatant->analysis

A simplified workflow for the plasma sample preparation.
UHPLC-MS/MS Method

Chromatographic Conditions: [1]

  • Column: Shimadzu Shim-pack GIST-HP C18 (3 µm, 2.1 x 150 mm)

  • Mobile Phase A: 5 mmol·L⁻¹ Ammonium Acetate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient should be developed to ensure the separation of Cipepofol from endogenous plasma components.

Mass Spectrometry Conditions: [1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cipepofol: m/z 203.10 → 175.00

    • Cipepofol-d6: m/z 209.10 → 181.10

  • Source Parameters: Optimized for maximum sensitivity (e.g., nebulizing gas flow, drying gas flow and temperature, interface temperature).

  • Collision Energy: Optimized for each transition.

G cluster_workflow Analytical Workflow Sample Prepared Sample UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI ESI Source (Negative Ion Mode) UHPLC->ESI MS Triple Quadrupole MS (MRM) ESI->MS Data Data Acquisition & Processing MS->Data

The overall analytical workflow from sample to data analysis.

Quantitative Data Summary

The method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance characteristics of the assay.

Table 1: Calibration Curve Details

ParameterValue
Linearity Range5 - 5000 ng/mL[1]
Regression ModelWeighted (1/x²) linear regression
Correlation Coefficient (r²)> 0.999[1]

Table 2: Accuracy and Precision [1]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ5< 8.3%-2.2% to 6.0%< 8.3%-2.2% to 6.0%
LQC12.5< 4.3%-1.5% to 5.5%< 4.3%-1.5% to 5.5%
MQC375< 5.0%-1.0% to 4.0%< 5.0%-1.0% to 4.0%
HQC3750< 6.0%-2.0% to 3.0%< 6.0%-2.0% to 3.0%

Table 3: Recovery and Matrix Effect [1]

AnalyteMean Extraction Recovery (%)Matrix Effect (%RSD)
Cipepofol87.2% - 97.8%< 15%
Cipepofol-d685.5% - 95.2%< 15%

Conclusion

The described UHPLC-MS/MS method provides a simple, rapid, and robust approach for the quantitative analysis of Cipepofol in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation protocol contributes to the high throughput and reliability of the assay. The method meets the requirements for bioanalytical method validation and is well-suited for supporting pharmacokinetic and clinical studies of Cipepofol.

References

Application Notes and Protocols for the Metabolite Identification of Cipepofol using Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic, structurally related to propofol. Understanding its metabolic fate is crucial for comprehensive safety and efficacy evaluation in drug development. This document provides detailed application notes and protocols for the identification and characterization of Cipepofol metabolites using its stable isotope-labeled internal standard, Cipepofol-d6-2. The use of a deuterated internal standard is a robust analytical strategy to enhance the accuracy and precision of LC-MS/MS-based metabolite quantification by compensating for matrix effects and variations in sample processing.[1][2][3]

Cipepofol is primarily metabolized in the liver by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[4] The main metabolic pathways are hydroxylation and glucuronidation.[5] In human liver microsomes, the major metabolites are hydroxylated forms of Cipepofol (M7-1 and M7-2), while in liver S9 fractions, the primary metabolites are glucuronide conjugates of the parent drug (M4) and a hydroxylated metabolite (M5-1 and M5-2).[5] A mass balance study in humans identified the glucuronide conjugate M4 as the most abundant metabolite in plasma and urine.

Application of this compound in Metabolite Identification

This compound serves as an ideal internal standard for the quantification of Cipepofol and its metabolites. Due to its identical chemical properties to Cipepofol, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. The mass difference of +6 Da allows for clear differentiation between the analyte and the internal standard.

Key Advantages:

  • Accurate Quantification: Normalizes for variability in sample extraction, and matrix effects in LC-MS/MS analysis.

  • Metabolite Tracking: The known mass shift from the deuterated parent drug can aid in identifying metabolites that retain the deuterated portion of the molecule.

Experimental Protocols

In Vitro Metabolism of Cipepofol in Human Liver Microsomes (HLM)

This protocol is designed to identify and characterize the metabolites of Cipepofol formed by hepatic enzymes.

Materials:

  • Cipepofol

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, LC-MS grade

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and Cipepofol (final concentration 1-10 µM).

  • Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 nM).

  • Sample Preparation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Experimental Workflow for In Vitro Metabolism

G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_processing Sample Processing cluster_analysis Analysis prep1 Master Mix (Buffer, HLM, Cipepofol) react1 Pre-warm to 37°C prep1->react1 Start react2 Add Cofactors (NADPH, UDPGA) react1->react2 react3 Incubate at 37°C (Time Course) react2->react3 proc1 Quench with ACN + this compound react3->proc1 Time Points proc2 Protein Precipitation (Centrifugation) proc1->proc2 proc3 Supernatant Transfer & Evaporation proc2->proc3 proc4 Reconstitution proc3->proc4 analysis1 LC-MS/MS Analysis proc4->analysis1 Inject

Caption: Workflow for the in vitro metabolism of Cipepofol.

In Vivo Metabolite Profiling in Rats

This protocol outlines a basic procedure for identifying Cipepofol metabolites in a preclinical animal model.

Materials:

  • Cipepofol formulation for intravenous administration

  • This compound

  • Sprague-Dawley rats

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA tubes)

  • Sample processing reagents (as above)

Procedure:

  • Dosing: Administer a single intravenous dose of Cipepofol to rats.

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.

    • Urine and Feces: House rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Preparation:

    • Plasma: To a known volume of plasma, add 3 volumes of ice-cold acetonitrile containing this compound to precipitate proteins. Centrifuge and process the supernatant as described in the in vitro protocol.

    • Urine: Dilute urine samples with water/methanol and add this compound. Centrifuge to remove any particulates before analysis.

    • Feces: Homogenize fecal samples in a suitable solvent (e.g., methanol/water), extract the metabolites, and add this compound. Centrifuge and process the supernatant.

  • LC-MS/MS Analysis: Analyze the prepared samples for the presence of Cipepofol and its metabolites.

Logical Flow for In Vivo Metabolite Profiling

G start Start dosing IV Administration of Cipepofol to Rats start->dosing collection Sample Collection dosing->collection plasma Plasma collection->plasma urine Urine collection->urine feces Feces collection->feces prep Sample Preparation (with this compound) plasma->prep urine->prep feces->prep analysis LC-MS/MS Analysis prep->analysis identification Metabolite Identification and Quantification analysis->identification end End identification->end

Caption: Logical flow for in vivo metabolite profiling of Cipepofol.

LC-MS/MS Method for Cipepofol and Metabolite Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Example):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for metabolite identification
Capillary Voltage 3.5 kV
Source Temperature 150°C

| Desolvation Gas | Nitrogen |

MRM Transitions (Hypothetical):

Analyte Precursor Ion (m/z) Product Ion (m/z)
Cipepofol [M+H]+ Specific fragment
This compound [M+H]+ (+6 Da) Corresponding fragment
Hydroxylated Cipepofol [M+H]+ (+16 Da) Fragment indicating hydroxylation

| Cipepofol Glucuronide | [M-H]- | Fragment corresponding to Cipepofol |

Data Presentation

In Vitro Metabolic Stability of Cipepofol
SpeciesTest SystemT1/2 (min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver Microsomes-1.06
RatLiver Microsomes-0.56

Data adapted from a study on Cipepofol metabolism.

Michaelis-Menten Kinetic Parameters for Cipepofol Metabolism
Test SystemKm (µg/mL)Vmax (ng/min/mg protein)
Human Liver Microsomes40.0742.39
Rat Liver Microsomes25.1114.06

Data adapted from a study on Cipepofol metabolism.[4]

Major Metabolites of Cipepofol Identified
Metabolite IDProposed StructureBiological Matrix
M4Cipepofol-glucuronideHuman Plasma, Urine
M5-1, M5-2Hydroxylated Cipepofol-glucuronideHuman Liver S9
M7-1, M7-2Hydroxylated CipepofolHuman Liver Microsomes

Metabolite information sourced from preclinical metabolism studies.[5]

Signaling Pathway

Metabolic Pathway of Cipepofol

G cluster_phase1 Phase I Metabolism (CYP450s, e.g., CYP2B6) cluster_phase2 Phase II Metabolism (UGTs, e.g., UGT1A9) Cipepofol Cipepofol Hydroxylated Hydroxylated Cipepofol (M7-1, M7-2) Cipepofol->Hydroxylated Hydroxylation Glucuronide Cipepofol Glucuronide (M4) Cipepofol->Glucuronide Glucuronidation HydroxylatedGlucuronide Hydroxylated Cipepofol Glucuronide (M5-1, M5-2) Hydroxylated->HydroxylatedGlucuronide Glucuronidation Excretion Excretion (Urine and Feces) Glucuronide->Excretion HydroxylatedGlucuronide->Excretion

Caption: Proposed metabolic pathway of Cipepofol.

Conclusion

The protocols and information provided herein offer a comprehensive framework for researchers to investigate the metabolism of Cipepofol using its deuterated internal standard, this compound. The use of stable isotope-labeled standards is paramount for generating high-quality, reliable data for regulatory submissions and for a thorough understanding of the drug's disposition. The provided experimental designs and analytical methods can be adapted and optimized for specific laboratory settings and research questions. Further studies to elucidate the precise structures of the identified metabolites will provide a more complete picture of Cipepofol's metabolic fate.

References

Application Notes and Protocols for Cipepofol-d6-2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cipepofol and its deuterated internal standard, Cipepofol-d6-2, from biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cipepofol is a novel, short-acting intravenous anesthetic agent, structurally analogous to propofol. Accurate and reliable quantification of Cipepofol in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical properties and distinct mass-to-charge ratio.

Effective sample preparation is a critical step to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can suppress the ionization of the target analytes and compromise the accuracy and sensitivity of the analysis. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While protein precipitation has been a documented method for Cipepofol analysis, LLE and SPE are presented here as robust alternative or complementary techniques, with supporting data from its close structural analog, propofol, demonstrating their potential efficacy.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method depends on various factors, including the nature of the analyte, the sample matrix, the desired level of cleanliness, and throughput requirements. The following table summarizes the expected performance of the described techniques for this compound analysis, with quantitative data for LLE and SPE referenced from studies on the analogous compound, propofol.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by an organic solvent.Analyte is partitioned between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.
Primary Advantage Simple, fast, and requires minimal method development.High recovery and effective removal of salts and phospholipids.High selectivity, concentration of the analyte, and clean extracts.
Potential Drawbacks Less clean extracts, potential for matrix effects.Can be labor-intensive and require larger solvent volumes.Can be more costly and require more extensive method development.
Typical Recovery >80% (Analyte dependent)>94% (for Propofol)[1]>96% (for Propofol)[2][3]
Matrix Effect Can be significant.Generally low.Minimal; 95.3% to 101.4% (for Propofol)[2]
Linear Range (Cipepofol) 5–5,000 ng/mL in plasma (documented with PPT)Not specifically documented for CipepofolNot specifically documented for Cipepofol
Analysis Time ShortModerateModerate to Long

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PPT)

This protocol is based on the established method for the pre-treatment of plasma and urine samples for Cipepofol analysis.

Materials:

  • Biological matrix (e.g., human plasma) containing Cipepofol and this compound

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

  • 96-well collection plates

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant containing the analytes and transfer it to a clean 96-well collection plate.

  • The supernatant is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for propofol and is expected to be highly effective for Cipepofol due to their structural similarity.

Materials:

  • Biological matrix (e.g., human plasma) containing Cipepofol and this compound

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Pipette 200 µL of the biological sample into a glass test tube.

  • Add 1 mL of MTBE to the tube.

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analytes into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase SPE cartridge, which is suitable for the extraction of hydrophobic compounds like Cipepofol from an aqueous matrix.

Materials:

  • Biological matrix (e.g., human plasma) containing Cipepofol and this compound

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • SPE vacuum manifold

  • Solvent evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the 200 µL biological sample onto the cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of methanol into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the reconstitution solvent.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each sample preparation protocol.

PPT_Workflow start Start: Plasma Sample add_acn Add Ice-Cold Acetonitrile (3:1) start->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow start Start: Plasma Sample add_mtbe Add MTBE start->add_mtbe vortex Vortex (2 min) add_mtbe->vortex centrifuge Centrifuge (4,000 x g, 5 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Plasma Sample condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% Methanol) load->wash dry 5. Dry Sorbent wash->dry elute 6. Elute (Methanol) dry->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Notes and Protocols: Cipepofol-d6-2 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Cipepofol-d6-2 solutions, intended for use as an internal standard in analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies.

Introduction

This compound is the deuterium-labeled analogue of Cipepofol (HSK3486), a novel short-acting intravenous general anesthetic.[1] Like its parent compound, this compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2] Due to its isotopic labeling, this compound is an ideal internal standard for the accurate quantification of Cipepofol in biological matrices, as it shares near-identical chemical and physical properties with the analyte but is distinguishable by its higher molecular weight.[3]

Proper preparation and storage of this compound solutions are critical to ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

While specific data for this compound is not extensively published, the properties of its parent compound, Cipepofol, provide a reliable basis for handling and preparation protocols.

PropertyData (for Cipepofol)Reference
Molecular Formula C₁₄H₁₄D₆O[3]
Molecular Weight 210.34 g/mol [3]
Appearance Neat liquid[4]
Solubility in DMSO ≥10 mg/mL; another source indicates 100 mg/mL (ultrasonic assistance may be required)[2][4]
Solubility in Ethanol ≥10 mg/mL[4]
Water Solubility Very slightly soluble to insoluble (inferred from Propofol, the parent structural class)[5][6]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormRecommended Storage TemperatureStabilityNotes
Neat Solid/Liquid -20°C≥ 2 years (as reported for Cipepofol)Store in a tightly sealed, light-resistant container. Protect from moisture.
Stock Solution -20°C or -80°CGenerally stable for several months. Recommended to prepare fresh dilutions for each experiment.Store in amber glass vials or tubes wrapped in foil to protect from light. Avoid repeated freeze-thaw cycles.
Working Solutions 2-8°C or -20°CUse within 24 hours if stored at 2-8°C. For longer storage, keep at -20°C.Prepare fresh from stock solution as needed. Ensure the solution is brought to room temperature and vortexed before use.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution, typically used for creating calibration curves and quality control samples.

Materials:

  • This compound (solid or neat liquid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a tared weighing vessel.

  • Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask of appropriate size (e.g., 1 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a portion of DMSO (approximately 50-70% of the final volume) to the flask.

  • Mixing: Cap the flask and vortex thoroughly for at least 2 minutes to ensure complete dissolution. If necessary, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles. Store immediately at -20°C or -80°C.

Protocol for Preparation of Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired concentrations for spiking into biological samples.

Materials:

  • 1 mg/mL this compound stock solution

  • Acetonitrile or Methanol (LC-MS grade)

  • Calibrated pipettes

  • Microcentrifuge tubes or amber vials

Procedure:

  • Thawing: Thaw the required aliquot of the 1 mg/mL stock solution at room temperature.

  • Vortexing: Once thawed, vortex the stock solution for 30 seconds to ensure homogeneity.

  • Serial Dilutions: Perform serial dilutions using a suitable solvent (e.g., acetonitrile or methanol) to achieve the final desired concentration. For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of solvent.

  • Mixing: Vortex each prepared working solution thoroughly.

  • Use/Storage: Use the working solutions immediately or store them at -20°C in tightly sealed vials. It is recommended to use freshly prepared working solutions for each analytical run.

Visualizations

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation (1 mg/mL) cluster_1 Working Solution Preparation A Equilibrate this compound to Room Temperature B Accurately Weigh 1 mg of Compound A->B C Transfer to 1 mL Volumetric Flask B->C D Add ~0.7 mL DMSO C->D E Vortex / Sonicate to Dissolve D->E F Add DMSO to Final Volume (1 mL) E->F G Aliquot into Amber Vials F->G H Store at -20°C / -80°C G->H I Thaw Stock Solution Aliquots H->I For use J Vortex Stock Solution I->J K Perform Serial Dilutions (e.g., with Acetonitrile) J->K L Vortex Working Solutions K->L M Use Immediately or Store at -20°C L->M

Caption: Experimental workflow for preparing this compound solutions.

G This compound Mechanism of Action cluster_pathway GABA-A Receptor Signaling Cipepofol This compound GABA_Receptor GABA-A Receptor (α1β2γ2 subtype) Cipepofol->GABA_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_Receptor->Chloride_Channel Potentiates Effect of GABA GABA GABA GABA->GABA_Receptor Binds toorthosteric site Influx Increased Cl⁻ Influx Chloride_Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Sedation Sedative/Anesthetic Effect Inhibition->Sedation

Caption: this compound acts on the GABA-A receptor signaling pathway.

References

Application of Cipepofol-d6-2 in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous anesthetic agent, structurally related to propofol.[1] Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for its safe and effective clinical use. Cipepofol-d6-2, a deuterated analog of Cipepofol, serves as an invaluable tool in these studies. The substitution of hydrogen with deuterium atoms provides a stable isotopic label, which allows for precise quantification and metabolic pathway elucidation without altering the fundamental physicochemical properties of the parent molecule. This application note provides detailed protocols for the use of this compound in key DMPK studies, including its application as an internal standard in bioanalytical methods and its use in metabolic stability assays.

Application 1: Internal Standard for Quantitative Bioanalysis of Cipepofol

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability in sample preparation and matrix effects. This compound is an ideal internal standard for the accurate quantification of Cipepofol in biological matrices such as plasma and urine.

Protocol: Quantification of Cipepofol in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the analogous compound, propofol, and its deuterated internal standard.

1. Materials and Reagents:

  • Cipepofol reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Stock and Working Solutions:

  • Cipepofol Stock Solution (1 mg/mL): Accurately weigh and dissolve Cipepofol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Cipepofol Working Solutions: Serially dilute the Cipepofol stock solution with 50% methanol to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50% methanol to a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution (50 ng/mL in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions (Hypothetical, based on propofol analog):

    • Cipepofol: Precursor ion > Product ion (e.g., m/z 205.2 > 163.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 211.2 > 169.1)

5. Bioanalytical Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrations

LLOQ: Lower Limit of Quantification

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (150 µL in ACN) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject (5 µL) reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for the quantification of Cipepofol in plasma.

Application 2: In Vitro Metabolic Stability Assessment

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. This compound can be used to accurately measure the rate of metabolism of Cipepofol in in vitro systems like human liver microsomes (HLM). The deuterated standard allows for reliable quantification of the parent compound over time.

Protocol: Metabolic Stability of Cipepofol in Human Liver Microsomes

1. Materials and Reagents:

  • Cipepofol

  • This compound (for analytical internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

2. Incubation Procedure:

  • Prepare a Cipepofol working solution (e.g., 100 µM in a solvent compatible with the assay, ensuring final solvent concentration is low).

  • In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and Cipepofol (final concentration 1 µM).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing this compound (as the internal standard).

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Cipepofol.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of Cipepofol remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterFormula
Half-life (t½) 0.693 / k
Intrinsic Clearance (CLint) (0.693 / t½) / (mg microsomal protein/mL)

Metabolic Stability Experimental Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_quenching Reaction Quenching cluster_analysis Analysis start Initiate Reaction: Cipepofol (1 µM) + HLM (0.5 mg/mL) + NADPH tp0 Time 0 min start->tp0 tp5 Time 5 min start->tp5 tp15 Time 15 min start->tp15 tp30 Time 30 min start->tp30 tp60 Time 60 min start->tp60 quench0 Add ACN + this compound tp0->quench0 quench5 Add ACN + this compound tp5->quench5 quench15 Add ACN + this compound tp15->quench15 quench30 Add ACN + this compound tp30->quench30 quench60 Add ACN + this compound tp60->quench60 centrifuge Centrifuge quench0->centrifuge quench5->centrifuge quench15->centrifuge quench30->centrifuge quench60->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Application 3: Metabolite Identification and Pathway Elucidation

Deuterium labeling is a powerful technique for identifying drug metabolites. By comparing the mass spectra of metabolites from incubations with Cipepofol and a mixture of Cipepofol and this compound, a characteristic isotopic pattern (doublet peaks separated by the number of deuterium atoms) will be observed for the metabolites, confirming their origin from the parent drug.

Metabolic Pathway of Cipepofol

Cipepofol is structurally similar to propofol, and its metabolic pathway is expected to be analogous, primarily involving Phase I oxidation and Phase II glucuronidation. Cipepofol is mainly metabolized by cytochrome P450 2B6 (CYP2B6) and uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[2] The major metabolic pathway is direct glucuronidation of the phenolic hydroxyl group to form Cipepofol-glucuronide. A minor pathway involves oxidation of the isopropyl group followed by glucuronidation or sulfation.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Cipepofol Cipepofol Oxidized_Metabolite Oxidized Metabolite (Hydroxylation) Cipepofol->Oxidized_Metabolite CYP2B6 Glucuronide Cipepofol-Glucuronide (Major Metabolite) Cipepofol->Glucuronide UGT1A9 Oxidized_Glucuronide Oxidized-Glucuronide Oxidized_Metabolite->Oxidized_Glucuronide UGTs

Caption: Proposed metabolic pathway of Cipepofol.

Conclusion

This compound is an essential tool for conducting robust and accurate DMPK studies of Cipepofol. Its use as an internal standard ensures high-quality quantitative bioanalytical data, while its application in metabolic stability and metabolite identification studies provides critical information for understanding the disposition and fate of Cipepofol in biological systems. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of drug development.

References

Application Notes and Protocols for Bioequivalence Studies of Cipepofol Formulations Using Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol is a novel, short-acting intravenous general anesthetic.[1] As with any new drug formulation, establishing bioequivalence is a critical step in the drug development and approval process, ensuring that generic or modified formulations perform comparably to a reference product. This document provides detailed application notes and protocols for conducting a bioequivalence study of Cipepofol formulations, with a specific focus on the use of a deuterated internal standard, Cipepofol-d6-2, for quantitative bioanalysis.

The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry.[2][3] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[4] This co-elution and similar behavior effectively compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the drug in biological matrices.[3][4] Regulatory bodies like the European Medicines Agency (EMA) strongly advocate for their use in bioanalytical method validations.[3]

I. Bioequivalence Study Protocol

Study Design and Objective

The primary objective of this study is to compare the rate and extent of absorption of a test Cipepofol formulation with a reference Cipepofol formulation in healthy adult subjects under fasting conditions. A randomized, single-dose, two-period, two-sequence crossover design is recommended.[5][6]

Study Population

A cohort of healthy adult male and non-pregnant, non-lactating female volunteers aged 18-55 years should be recruited. The number of subjects should be statistically determined to provide adequate power for the bioequivalence assessment.

Dosing and Washout Period

Subjects will receive a single intravenous dose of the test and reference Cipepofol formulations in a randomized sequence, separated by a washout period sufficient to ensure complete elimination of the drug from the body. The duration of the washout period is determined by the drug's half-life.[5]

Blood Sampling

Blood samples will be collected in appropriate anticoagulant tubes at predose (0 hour) and at specified time points post-dose to adequately characterize the plasma concentration-time profile of Cipepofol.

II. Bioanalytical Method: Quantification of Cipepofol in Human Plasma using LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of Cipepofol in plasma due to its high sensitivity and selectivity.[7][8]

Materials and Reagents
  • Cipepofol reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like Cipepofol from plasma.

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as the internal standard).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Cipepofol and this compound
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of Cipepofol and this compound
Ion Source Temp. 500°C
Collision Gas Argon
Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

III. Data Presentation and Analysis

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are:

  • AUC0-t : The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞ : The area under the plasma concentration-time curve from time zero to infinity.

  • Cmax : The maximum observed plasma concentration.

These parameters are calculated for each subject for both the test and reference formulations.

Statistical Analysis

The log-transformed AUC0-t, AUC0-∞, and Cmax values are analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters should fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.[6][9]

Table 3: Representative Pharmacokinetic Data for a Cipepofol Bioequivalence Study

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 1550 ± 3501600 ± 380
AUC0-t (ng·h/mL) 4500 ± 9504650 ± 1000
AUC0-∞ (ng·h/mL) 4700 ± 9804850 ± 1050

Table 4: Representative Statistical Analysis for Bioequivalence

ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax 96.889.5 - 104.7
AUC0-t 97.290.1 - 104.9
AUC0-∞ 96.989.8 - 104.6

IV. Visualizations

Bioequivalence_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment & Screening randomization Randomization to Treatment Sequence subject_recruitment->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 sampling1 Blood Sampling dosing_period1->sampling1 washout Washout Period sampling1->washout sample_prep Plasma Sample Preparation (with this compound IS) sampling1->sample_prep dosing_period2 Period 2: Dosing (Reference or Test) washout->dosing_period2 sampling2 Blood Sampling dosing_period2->sampling2 sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Cipepofol lcms_analysis->quantification pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) quantification->pk_calc stat_analysis Statistical Analysis (90% CI) pk_calc->stat_analysis be_assessment Bioequivalence Assessment stat_analysis->be_assessment final_report Final Study Report be_assessment->final_report Bioanalytical_Method_Workflow start Plasma Sample is_addition Add this compound (Internal Standard) start->is_addition protein_precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_injection Injection into LC-MS/MS reconstitution->lcms_injection Logical_Relationship formulation_equivalence Pharmaceutical Equivalence bioequivalence Bioequivalence formulation_equivalence->bioequivalence therapeutic_equivalence Therapeutic Equivalence bioequivalence->therapeutic_equivalence rate_extent Similar Rate and Extent of Absorption (Cmax, AUC) bioequivalence->rate_extent

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for Cipepofol-d6-2 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Cipepofol and its deuterated internal standard, Cipepofol-d6-2, using LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Issue 1: Low or No Signal for Cipepofol or this compound

Question: I am not observing any signal, or the signal intensity for Cipepofol and/or this compound is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no signal can stem from several factors, from sample preparation to instrument settings. Follow this systematic troubleshooting workflow:

Caption: Troubleshooting workflow for low or no signal issues.

  • Verify Internal Standard (IS) Addition: The most common issue is the accidental omission of the internal standard (this compound) during sample preparation. Ensure that the IS was added to all samples, including calibrators and quality controls (QCs).[1][2]

  • Check Mass Spectrometer Parameters: Confirm that the mass spectrometer is set to the correct parameters for Cipepofol and this compound. Pay close attention to the precursor and product ions, as well as the ionization mode. Electrospray ionization (ESI) in negative ion mode is recommended.[3]

  • Investigate Sample Preparation: Cipepofol is structurally similar to propofol, and methods developed for propofol are a good starting point.[4][5] A simple protein precipitation with methanol is an effective method for plasma samples.[3] Inefficient precipitation can lead to matrix effects and low signal intensity.

  • Assess Chromatographic Conditions: Poor chromatography can lead to broad peaks and reduced signal intensity. Ensure the mobile phase composition and gradient are appropriate for the separation. A C18 column is a suitable choice.[3]

  • Examine for In-Source Fragmentation: Cipepofol, like propofol, may be susceptible to in-source fragmentation, which can reduce the abundance of the desired precursor ion.[6][7] Try reducing the fragmentor or collision energy to see if the signal for the precursor ion improves.

Issue 2: High Variability in Internal Standard Response

Question: I am observing significant variability in the peak area of this compound across my analytical run. What could be causing this and how can I fix it?

Answer:

Consistent internal standard response is crucial for accurate quantification.[2][8] Variability can be introduced at multiple stages of the analytical process.

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to every sample. Use a calibrated pipette and a consistent workflow. Any variability in the volume of IS added will directly translate to variability in the response.

  • Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause variability.[9] This is especially true if the analyte and internal standard do not co-elute perfectly. Ensure your chromatographic method provides good separation from endogenous matrix components.

  • Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variable responses. Perform a check of the autosampler's precision.

  • Instability of the Internal Standard: While stable isotope-labeled standards are generally robust, degradation can occur if not stored properly. Verify the stability of your this compound stock and working solutions.

Caption: Standard experimental workflow for Cipepofol analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass transitions for Cipepofol and this compound?

A1: Based on a validated method, the recommended multiple reaction monitoring (MRM) transitions in negative ion mode are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Cipepofol203.100175.000ESI-
Cipepofol-d6209.100181.100ESI-
Table based on data from a validated UHPLC-MS/MS method.[3]

Q2: What is a suitable experimental protocol for Cipepofol quantification in plasma?

A2: The following protocol, adapted from a published study, provides a robust starting point.[3]

Sample Preparation:

  • To a 1.5 mL centrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Chromatographic Conditions:

ParameterValue
Column Shim-pack GIST-HP C18 (3 µm, 2.1x150 mm) or equivalent
Mobile Phase A 5 mmol·L⁻¹ ammonium acetate in water
Mobile Phase B Methanol
Flow Rate 0.4 mL·min⁻¹
Column Temperature 40°C
Injection Volume 10 µL
Gradient A suitable gradient should be developed to ensure separation from matrix components.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
Key Transitions See Table in Q1

Q3: Why is negative ion mode preferred for Cipepofol analysis?

A3: Cipepofol, being a phenol derivative similar to propofol, readily loses a proton from the hydroxyl group to form a [M-H]⁻ ion.[10][11] This deprotonation is efficient in negative ion mode, leading to a strong precursor ion signal and, consequently, better sensitivity. While positive ion mode may show some response, it is generally much less intense.[12]

Q4: Can I use a different internal standard if this compound is unavailable?

A4: While a stable isotope-labeled internal standard like this compound is highly recommended for its ability to mimic the analyte's behavior during sample preparation and ionization, a structural analogue can be used as an alternative.[1][13] If using an analogue, it is critical to ensure that its retention time is close to, but not identical to, Cipepofol and that it does not suffer from significantly different matrix effects.[9] Propofol-d17 or a similar compound could be considered, but the method would require thorough validation.

Q5: What are common fragmentation patterns for Cipepofol?

A5: While specific fragmentation data for Cipepofol is not as widely published as for propofol, we can infer likely fragmentation based on its structure and the behavior of similar compounds. Propofol's fragmentation in negative ion mode involves the loss of a methyl radical followed by a hydrogen radical from an isopropyl side chain.[10][11][14] For Cipepofol (a 2,6-disubstituted phenol), a similar loss from its side chains is expected. The transition of m/z 203.100 → 175.000 for Cipepofol suggests a loss of a neutral fragment with a mass of approximately 28 Da (likely C2H4).[3] This is a common fragmentation pathway for such molecules.

References

Technical Support Center: Overcoming Matrix Effects in Cipepofol-d6-2 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Cipepofol and its deuterated internal standard, Cipepofol-d6-2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency by the presence of coeluting substances from the biological matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for the analyte of interest (Cipepofol) and the internal standard (this compound), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3]

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice in LC-MS/MS bioanalysis.[4] This is because its physicochemical properties are nearly identical to the analyte (Cipepofol), meaning it will behave similarly during sample preparation and chromatographic separation.[4] Consequently, it experiences similar matrix effects, allowing for accurate correction of any signal variations.[4][5]

Q3: How can I qualitatively assess if my Cipepofol assay is experiencing matrix effects?

A3: The post-column infusion technique is a common method for the qualitative assessment of matrix effects.[6][7] This method involves infusing a constant flow of a standard solution of Cipepofol and this compound into the mass spectrometer while injecting a blank, extracted biological matrix. Any deviation from the stable baseline signal indicates the retention time regions where ion suppression or enhancement occurs.[7][8]

Q4: What are the primary causes of matrix effects in bioanalysis?

A4: The main culprits are endogenous components of the biological matrix that co-elute with the analyte.[3] In plasma, phospholipids are a major source of matrix effects, particularly in positive electrospray ionization (ESI) mode.[3] Other sources include salts, proteins, and metabolites.[7][8] The choice of sample preparation technique significantly influences the extent of matrix effects.[4][9]

Q5: Can using a SIL-IS like this compound completely eliminate matrix effect issues?

A5: While a SIL-IS is the best tool to compensate for matrix effects, it may not completely eliminate all issues.[4][5] Severe ion suppression can lead to a loss of sensitivity, even if the internal standard corrects for the variability.[4] Additionally, if the matrix effect is not uniform across different samples or calibration standards, it can still lead to biased results.[5] Therefore, it is crucial to minimize matrix effects as much as possible during method development.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to matrix effects during this compound bioanalysis.

Issue 1: Poor Reproducibility and Accuracy in QC Samples

Symptoms:

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Inaccurate mean concentrations for QC samples.

  • Internal standard response varies significantly between samples.

Potential Cause: Variable matrix effects between individual samples, calibration standards, and QCs.

Troubleshooting Workflow:

start Start: Poor Reproducibility/Accuracy check_is Review Internal Standard (IS) Response start->check_is is_variable IS Response Variable? check_is->is_variable improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_variable->improve_cleanup Yes is_consistent IS Response Consistent is_variable->is_consistent No re_evaluate Re-evaluate Matrix Effect improve_cleanup->re_evaluate re_evaluate->is_variable end_ok End: Method Acceptable re_evaluate->end_ok Matrix Effect Mitigated end_fail End: Further Development Needed re_evaluate->end_fail Matrix Effect Persists check_chromatography Optimize Chromatography is_consistent->check_chromatography check_chromatography->re_evaluate start Start: Low Sensitivity post_column_infusion Perform Post-Column Infusion start->post_column_infusion ion_suppression Significant Ion Suppression? post_column_infusion->ion_suppression optimize_chromatography Optimize Chromatography to Shift RT ion_suppression->optimize_chromatography Yes no_suppression No Significant Suppression ion_suppression->no_suppression No re_evaluate Re-evaluate Sensitivity optimize_chromatography->re_evaluate end_ok End: Sensitivity Improved re_evaluate->end_ok LLOQ Achieved end_fail End: Further Development Needed re_evaluate->end_fail Sensitivity Still Low optimize_ms Optimize MS/MS Parameters no_suppression->optimize_ms optimize_ms->re_evaluate start Start: Matrix Effect Assessment prep_set_a Prepare Set A (Neat Solution) start->prep_set_a extract_blank Extract Blank Matrix (6 Sources) start->extract_blank analyze Analyze all Sets via LC-MS/MS prep_set_a->analyze prep_set_b Prepare Set B (Post-Extraction Spike) prep_set_b->analyze spike_post_extraction Spike Analyte + IS extract_blank->spike_post_extraction spike_post_extraction->prep_set_b calculate Calculate MF and IS-Normalized MF analyze->calculate evaluate Evaluate Against Acceptance Criteria (%CV <= 15%) calculate->evaluate pass End: Method Passes evaluate->pass Pass fail End: Method Fails (Requires Optimization) evaluate->fail Fail

References

Troubleshooting poor peak shape in Cipepofol-d6-2 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Cipepofol-d6-2.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound?

Peak tailing, where the peak's trailing edge is drawn out, is a frequent issue in reverse-phase chromatography. For this compound, a phenolic compound, the primary causes include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns. These interactions can lead to delayed elution and asymmetrical peaks.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to partial ionization of the phenolic group, causing inconsistent interactions with the stationary phase and resulting in tailing.[4][5][6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened, tailing peak.[1][4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing. This can be caused by exposure to harsh mobile phases or sample matrices.[1]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can cause peak broadening and tailing.[1][3]

Q2: My this compound peak is showing fronting. What could be the problem?

Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still occur. Potential causes include:

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[4][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[8][9][10]

  • Column Collapse: A physical collapse of the column bed, which can be caused by excessive pressure or use of incompatible solvents, can lead to poor peak shape, including fronting.[8][9]

  • Low Temperature: In some cases, operating at a temperature that is too low can lead to poor mass transfer and result in peak fronting.

Q3: I am observing split peaks for this compound. What is the likely cause?

Split peaks can be indicative of several issues, either with the method, the column, or the instrument:

  • Co-elution: It's possible that an impurity or a related compound is co-eluting with this compound. To check this, try injecting a smaller sample volume to see if the split peak resolves into two distinct peaks.[8][11]

  • Solvent Mismatch: A significant difference in strength between the injection solvent and the mobile phase can cause the sample to band improperly on the column, leading to a split peak.[8]

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create different flow paths for the analyte, resulting in a split peak. This often affects all peaks in the chromatogram.[8][11][12]

  • Blocked Frit: A partially blocked inlet frit can cause uneven sample distribution onto the column, leading to peak splitting.[8][11]

  • Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of Cipepofol, both the ionized and unionized forms of the molecule may be present, which can sometimes lead to peak splitting.[6][7][13][14]

Troubleshooting Data Summary

The following table summarizes key chromatographic parameters and their potential impact on the peak shape of this compound, along with suggested starting points for troubleshooting.

ParameterPotential IssueRecommended Action
Mobile Phase pH Tailing/Splitting: pH close to the pKa of the phenolic group can cause mixed ionization states.Adjust pH to be at least 2 units away from the analyte's pKa. For phenolic compounds, a lower pH (e.g., pH 2.5-3.5) is often beneficial to suppress silanol interactions.[5][15]
Injection Volume/Concentration Fronting/Tailing: High concentration can lead to fronting (concentration overload), while high mass can cause tailing (mass overload).Systematically reduce the injection volume and/or sample concentration to check for overload effects.[4][8]
Sample Solvent Fronting/Splitting: Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[8][9][10]
Column Chemistry Tailing: Secondary interactions with residual silanols.Use a column with a highly deactivated stationary phase (end-capped) or a different stationary phase chemistry (e.g., embedded polar group).
Column Temperature Fronting/Broadening: Inefficient mass transfer.Increase the column temperature in small increments (e.g., 5 °C) to improve peak shape.
Flow Rate Broadening: Sub-optimal flow rate.Optimize the flow rate based on the column dimensions and particle size.
System Hardware Tailing/Splitting/Broadening: Extra-column volume, leaks, or blockages.Check all fittings for leaks, minimize tubing length and diameter, and inspect/replace the column inlet frit if necessary.[1][16]

Experimental Protocol: Systematic Peak Shape Troubleshooting

This protocol provides a step-by-step approach to identify and resolve poor peak shape for this compound.

Objective: To systematically investigate and correct the root cause of poor peak shape (tailing, fronting, or splitting) for this compound.

Materials:

  • This compound standard

  • HPLC/UHPLC grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC/UHPLC grade additives (e.g., formic acid, acetic acid, ammonium acetate)

  • Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

  • Guard column (recommended)

  • HPLC or UHPLC-MS system

Methodology:

  • Initial Assessment and System Check:

    • Record the current chromatographic conditions and observe the peak shape issue.

    • Inspect the system for any visible leaks or loose fittings.

    • Run a blank injection (mobile phase only) to ensure the baseline is clean.

  • Investigate Column Overload:

    • Prepare a dilution series of the this compound standard (e.g., 10x and 100x dilutions).

    • Inject the original concentration and the dilutions.

    • Analysis: If the peak shape improves (becomes more symmetrical) with dilution, the issue is likely column overload.[4][8]

  • Evaluate Sample Solvent Effects:

    • Prepare two samples of this compound at the same concentration.

    • Dissolve one sample in the current sample solvent.

    • Dissolve the second sample in the initial mobile phase composition.

    • Inject both samples.

    • Analysis: If the peak shape is significantly better for the sample dissolved in the mobile phase, the original sample solvent is too strong.[8][9][10]

  • Optimize Mobile Phase pH:

    • Prepare mobile phases with different pH values. For this compound (a phenolic compound), it is advisable to test acidic pH values.

      • Mobile Phase A: 0.1% Formic acid in water (pH ~2.7)

      • Mobile Phase B: Acetonitrile

    • Equilibrate the column with the new mobile phase and inject the sample.

    • Analysis: Observe the impact on peak shape and retention time. A lower pH should suppress the ionization of residual silanol groups on the column, reducing peak tailing.[5][15]

  • Assess Column Health:

    • If the above steps do not resolve the issue, the column itself may be the problem.

    • Replace the guard column (if installed) and re-inject the sample.

    • If the problem persists, replace the analytical column with a new one of the same type.

    • Analysis: If a new column resolves the peak shape issue, the previous column was likely degraded, contaminated, or had a void.[8][11]

Visual Troubleshooting Guides

Troubleshooting_Workflow start Poor Peak Shape Observed overload Check for Column Overload (Inject Dilutions) start->overload solvent Evaluate Sample Solvent (Inject in Mobile Phase) overload->solvent No resolved Peak Shape Improved overload->resolved Yes ph Optimize Mobile Phase pH (Test Lower pH) solvent->ph No solvent->resolved Yes column Assess Column Health (Replace Column) ph->column No ph->resolved Yes hardware Inspect System Hardware (Check Fittings, Tubing) column->hardware No column->resolved Yes hardware->resolved Yes

Caption: A logical workflow for troubleshooting poor peak shape.

Interaction_Pathway cluster_column Stationary Phase cluster_mobile_phase Mobile Phase C18 C18 Chains Silanol Residual Silanols (Si-OH) Analyte This compound Analyte->C18 Desired Hydrophobic Interaction (Good Peak Shape) Analyte->Silanol Undesired Secondary Interaction (Peak Tailing) Solvent Organic/Aqueous

Caption: Interactions leading to poor peak shape in reverse-phase chromatography.

References

Improving sensitivity for low-level detection of Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cipepofol-d6-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of low-level detection of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low sensitivity for this compound using LC-MS with electrospray ionization (ESI)?

A1: Low sensitivity for this compound is often encountered due to the inherent chemical properties of the parent compound, Cipepofol, which is structurally similar to propofol. Propofol is a low-polarity and volatile molecule, making it difficult to ionize effectively using ESI in both positive and negative ion modes[1][2]. This poor ionization efficiency directly translates to a weak signal and low sensitivity in your mass spectrometer.

Q2: What are "matrix effects" and how can they impact my this compound signal?

A2: Matrix effects are alterations in the ionization efficiency of your target analyte (this compound) caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate)[3][4]. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification, as well as reduced sensitivity[4][5]. Common sources of matrix effects in bioanalysis include phospholipids and other endogenous components[4][5].

Q3: Can the quality of my solvents and reagents affect the sensitivity of my analysis?

A3: Absolutely. The use of high-purity, LC-MS grade solvents and additives is critical for achieving high sensitivity[6]. Lower-grade solvents can contain impurities that increase background noise, form adducts with your analyte, and contribute to ion suppression, all of which will compromise your ability to detect low levels of this compound[7].

Q4: Is derivatization a viable option to improve the sensitivity of this compound detection?

A4: Yes, chemical derivatization can significantly enhance the detection sensitivity of propofol and, by extension, this compound. Derivatization aims to introduce a more readily ionizable functional group onto the molecule. For propofol, an azo-coupling reaction has been successfully used to introduce a protonation site, leading to a substantial improvement in ionization efficiency and much lower limits of quantification[1][2].

Troubleshooting Guides

Issue 1: Weak Signal or No Detectable Peak for this compound

This is a common issue related to poor ionization and suboptimal instrument settings. The following workflow can help you troubleshoot this problem.

start Start: Weak or No Signal check_ms_params Optimize MS Source Parameters (e.g., desolvation temp, gas flows) start->check_ms_params check_mobile_phase Evaluate Mobile Phase Composition (e.g., additives, organic content) check_ms_params->check_mobile_phase Signal still low success Signal Improved check_ms_params->success Signal improved sample_prep Improve Sample Preparation (e.g., SPE to remove matrix) check_mobile_phase->sample_prep Signal still low check_mobile_phase->success Signal improved derivatization Consider Chemical Derivatization (e.g., azo-coupling) sample_prep->derivatization For maximum sensitivity sample_prep->success Signal improved derivatization->success

Caption: Troubleshooting workflow for a weak this compound signal.

Detailed Steps:

  • Optimize Mass Spectrometer Source Conditions:

    • Desolvation Temperature: The temperature of the drying gas is crucial. For thermally labile compounds, a lower temperature is needed, but for others, a higher temperature can improve desolvation and signal. For propofol-like compounds, systematically vary the desolvation temperature to find the optimal setting that maximizes the this compound signal without causing degradation[6].

    • Nebulizing and Drying Gas Flow: These parameters affect droplet formation and desolvation. Higher flow rates are often needed for mobile phases with a high aqueous content[6][7]. Infuse a standard solution of this compound and adjust these gas flows to maximize the signal.

  • Evaluate Mobile Phase Composition:

    • Additives: The choice and concentration of mobile phase additives can significantly impact ionization. For negative ion mode, consider adding a small amount of a basic modifier like ammonium fluoride or triethylamine, which has been shown to enhance sensitivity for propofol metabolites[2]. For positive ion mode, acidic modifiers like formic acid are common, but their concentration should be optimized.

    • Solvent Purity: Ensure you are using LC-MS grade solvents (e.g., water, acetonitrile, methanol) to minimize background noise and adduct formation.

  • Improve Sample Preparation:

    • If you suspect matrix effects are suppressing your signal, enhance your sample cleanup protocol. Simple protein precipitation may not be sufficient[5]. Consider using solid-phase extraction (SPE) to remove interfering components like phospholipids[7].

  • Consider Chemical Derivatization:

    • For the highest sensitivity, derivatization may be necessary. A protocol for azo-coupling of propofol has been published and could be adapted for this compound[1][2]. This introduces a readily ionizable group, dramatically increasing the signal response.

Issue 2: High Variability and Poor Reproducibility in this compound Signal

High variability is often a symptom of inconsistent matrix effects or issues with the LC system.

start Start: High Signal Variability check_lc Check LC System Performance (e.g., dead volume, column bleed) start->check_lc eval_matrix_effect Evaluate Matrix Effects Systematically (Post-column infusion or post-extraction spike) check_lc->eval_matrix_effect LC system OK stable_signal Signal Stabilized check_lc->stable_signal Issue resolved modify_chromatography Modify Chromatographic Conditions (e.g., change gradient, use different column) eval_matrix_effect->modify_chromatography Matrix effect confirmed eval_matrix_effect->stable_signal No significant matrix effect improve_cleanup Enhance Sample Cleanup (e.g., SPE, liquid-liquid extraction) modify_chromatography->improve_cleanup Co-elution persists modify_chromatography->stable_signal Separation achieved improve_cleanup->stable_signal

Caption: Logic diagram for troubleshooting this compound signal variability.

Detailed Steps:

  • Check LC System Performance:

    • Dead Volume: Minimize dead volume in your LC system to ensure sharp peaks and reduce variability[7].

    • Column Bleed: Ensure the column is properly conditioned and not bleeding, as this can create background noise and interfere with your analyte[7].

  • Systematically Evaluate Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline at the retention time of your analyte indicates ion suppression.

    • Post-Extraction Spike: Compare the signal of this compound spiked into a solvent with the signal of it spiked into an extracted blank matrix. A lower signal in the matrix sample confirms ion suppression[8].

  • Modify Chromatographic Conditions:

    • If matrix effects are confirmed, adjust your chromatographic method to separate this compound from the interfering compounds. This can involve changing the gradient, using a different column chemistry, or decreasing the column's internal diameter for better sensitivity[4].

  • Enhance Sample Cleanup:

    • If chromatographic modifications are insufficient, a more rigorous sample cleanup method is necessary. Solid-phase extraction (SPE) is highly effective at removing many matrix components that cause ion suppression[7].

Experimental Protocols & Data

Protocol 1: General LC-MS/MS Parameter Optimization

This protocol outlines a systematic approach to optimizing key LC-MS parameters for this compound analysis.

ParameterRecommended Starting ConditionsOptimization Strategy
LC Column C18, < 3 µm particle size, ~2.1 mm IDTest different column chemistries if co-elution with matrix components is an issue.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Test different additives (e.g., ammonium fluoride for negative mode) and concentrations.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Ensure use of high-purity organic solvent.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column ID and desired chromatography.
Injection Volume 1 - 10 µLKeep consistent and as low as feasible to minimize matrix load.
Ionization Mode ESI Negative or PositiveTest both modes; propofol-like compounds are challenging in both[1][2].
Desolvation Temp. 400 °COptimize in 25-50°C increments, monitoring for signal intensity[6].
Drying Gas Flow 10 L/minAdjust to achieve stable spray and maximum signal.
Nebulizer Pressure 35 psiOptimize for stable spray and ion formation.
Protocol 2: Azo-Coupling Derivatization for Enhanced Sensitivity

This protocol is adapted from a method developed for propofol and can significantly improve ionization efficiency[1].

Reagents:

  • Aniline

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sodium Hydroxide (NaOH)

  • This compound standard or sample extract

  • Dichloromethane and Ethyl Acetate for extraction

Procedure:

  • Generate the diazonium salt by reacting aniline with HCl and sodium nitrite in an aqueous solution.

  • Perform the derivatization by mixing the diazonium salt solution with the this compound solution in sodium hydroxide.

  • Maintain the reaction below 5°C for approximately 30 minutes.

  • Perform a liquid-liquid extraction of the derivatized product using dichloromethane and ethyl acetate.

  • Evaporate the organic layer and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Expected Outcome: This derivatization introduces a protonatable site, leading to a much stronger signal in positive ion mode ESI. The limit of quantification for propofol was improved to 0.4 pg/mL in urine using this method[1].

AnalyteMethodLimit of Quantification (LOQ)Reference
PropofolLC-MS/MS (Underivatized)~1 ng/mLGeneral estimate
PropofolLC-MS/MS (Azo-derivatized)0.4 pg/mL (in urine)[1]
Propofol MetabolitesLC-MS/MS1.17 - 2.01 ng/mL
PropofolGC-MS25 ng/mL (in plasma)

This table illustrates the significant improvement in sensitivity that can be achieved with derivatization compared to other methods. A similar level of improvement can be anticipated for this compound.

References

Resolving co-eluting peaks in Cipepofol and Cipepofol-d6-2 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides general strategies for resolving co-eluting peaks in the analysis of Cipepofol and its deuterated internal standard, Cipepofol-d6-2, based on established principles of chromatography and mass spectrometry. As specific analytical methods for Cipepofol are not widely published, the following recommendations should be adapted and validated for your specific instrumentation and experimental conditions.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide addresses common issues related to the co-elution of Cipepofol and its deuterated internal standard, this compound, during LC-MS/MS analysis.

Question 1: What are the primary causes of poor chromatographic resolution or co-elution between Cipepofol and this compound?

Several factors can contribute to the co-elution of an analyte and its deuterated internal standard:

  • Isotope Effect: Deuterium-labeled compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect. While often negligible, this can impact resolution.

  • Insufficient Chromatographic Selectivity: The chosen combination of stationary phase (analytical column) and mobile phase may not be adequate to resolve the two compounds.

  • Suboptimal Gradient Profile: A steep or poorly optimized elution gradient can cause peaks to be too broad or to elute too closely together.

  • High Flow Rate: Elevated flow rates can lead to decreased peak resolution.

  • Column Overloading: Injecting too much sample can lead to peak broadening and a loss of resolution.

  • Column Degradation: Over time, the performance of an analytical column can degrade, resulting in poorer separations.

Question 2: How can I systematically improve the separation of Cipepofol and this compound?

A methodical approach to method development is key to achieving the desired separation. The following steps can be taken to optimize your chromatographic method:

  • Optimize the Mobile Phase:

    • Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of Cipepofol and influence its interaction with the stationary phase.

    • Additives: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.

  • Adjust the Elution Gradient:

    • Shallow Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will provide more time for the compounds to interact with the stationary phase, often leading to better resolution.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the elution of the target analytes can also improve separation.

  • Evaluate Different Stationary Phases:

    • If optimizing the mobile phase is insufficient, consider using a different analytical column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, or a pentafluorophenyl (PFP) column). These different phases will have unique interactions with the analytes, potentially leading to better separation.

  • Modify the Column Temperature:

    • Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can in turn alter selectivity and resolution.

  • Reduce the Flow Rate:

    • Lowering the flow rate generally leads to narrower peaks and improved resolution, although it will also increase the analysis time.

Question 3: Despite optimization, Cipepofol and this compound still co-elute. What should I do next?

In instances where complete chromatographic separation is challenging, consider the following:

  • Necessity of Separation: For many quantitative LC-MS/MS assays, complete co-elution of the analyte and its stable isotope-labeled internal standard is desirable.[1] This is because it ensures that both compounds experience the same matrix effects (ion suppression or enhancement), leading to more accurate quantification.[1][2]

  • Mass Resolution: If your mass spectrometer has sufficient mass resolution, it can distinguish between Cipepofol and this compound even if they co-elute chromatographically.

  • Potential for Isobaric Interferences: The primary reason to seek chromatographic separation is the presence of isobaric interferences—other compounds in the sample that have the same mass as your analyte or internal standard. If such interferences are present and co-elute with your analytes, chromatographic separation is crucial.

  • Advanced Chromatographic Techniques: If separation is deemed necessary, you can explore the use of longer analytical columns or columns packed with smaller particles (e.g., sub-2 µm) to increase chromatographic efficiency.

Frequently Asked Questions (FAQs)

FAQ 1: Why is it important to manage the co-elution of an analyte and its deuterated internal standard?

The primary goal of using a deuterated internal standard is to correct for variability during sample preparation and analysis, particularly matrix effects in LC-MS/MS.[1] If the analyte and internal standard co-elute completely, they are more likely to be affected by ion suppression or enhancement in the same way, leading to a more accurate and precise measurement.[1] However, if an endogenous compound in the sample interferes with the analyte or internal standard at the mass spectrometer, chromatographic separation becomes necessary.

FAQ 2: Can I use a different internal standard if I cannot resolve the co-elution and have interferences?

While it is possible to use a different internal standard (e.g., a structural analog), a stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.[3] If you must use a different internal standard, it should be thoroughly validated to ensure it adequately corrects for any analytical variability.

FAQ 3: What is an acceptable level of chromatographic resolution (Rs) between Cipepofol and this compound if separation is required?

If separation is necessary due to interferences, a resolution (Rs) of at least 1.5 is generally considered to indicate baseline separation. However, depending on the specific assay requirements and the nature of the interference, a lower resolution may be acceptable if it is sufficient to mitigate the impact of the interfering compound on the accuracy of the measurement.

Data Presentation

The following table provides a hypothetical example of how different chromatographic conditions can affect the separation of Cipepofol and this compound.

Parameter Condition A: Fast Gradient Condition B: Shallow Gradient Condition C: Different Stationary Phase
Mobile Phase 40-90% Acetonitrile in 2 min60-80% Acetonitrile in 5 min60-80% Methanol in 5 min
Stationary Phase C18C18Phenyl-Hexyl
Cipepofol RT (min) 1.523.214.15
This compound RT (min) 1.513.184.08
Resolution (Rs) 0.81.41.9

Experimental Protocols

Below is a generalized experimental protocol for the LC-MS/MS analysis of Cipepofol and this compound. This should be optimized for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of a 50 ng/mL solution of this compound (internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 40% B

    • 4.0-5.0 min: 40% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Cipepofol: Q1: m/z 247.2 -> Q3: m/z 135.1

    • This compound: Q1: m/z 253.2 -> Q3: m/z 141.1

Visualizations

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks cluster_1 Method Optimization Steps start Co-elution of Cipepofol and this compound Observed q1 Is separation necessary? (e.g., due to isobaric interference) start->q1 a1_yes Proceed with method optimization q1->a1_yes Yes a1_no Co-elution is acceptable/desirable (ensures consistent matrix effects) q1->a1_no No opt1 Adjust Mobile Phase (Organic modifier, pH, additives) a1_yes->opt1 end_accept Final Method: Co-eluting Peaks a1_no->end_accept opt2 Modify Gradient Profile (Shallower gradient, isocratic hold) opt1->opt2 opt3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) opt2->opt3 opt4 Vary Column Temperature opt3->opt4 q2 Resolution Improved? opt4->q2 a2_yes Final Method: Resolved Peaks q2->a2_yes Yes a2_no Consider advanced techniques (e.g., longer column, smaller particles) q2->a2_no No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Caption: Chromatographic separation of Cipepofol and its internal standard.

References

Impact of different extraction methods on Cipepofol-d6-2 recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the extraction of Cipepofol-d6-2 from biological matrices. As a deuterated analog of the novel anesthetic Cipepofol, accurate quantification is critical for pharmacokinetic and metabolic studies. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established methods for the structurally similar compound, Propofol. While direct extraction data for this compound is limited, the methodologies presented here serve as a robust starting point for developing optimized extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most suitable for this compound from plasma?

The optimal extraction method depends on several factors, including the required sample purity, desired recovery rate, and available equipment. Three common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

  • Solid-Phase Extraction (SPE): Generally offers the cleanest extracts and high, reproducible recoveries, making it ideal for sensitive analytical methods like LC-MS/MS.[1][2][3]

  • Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE): A classic and effective method that can yield high recoveries. SLE is a more modern version that avoids issues like emulsion formation.[4][5][6]

  • Protein Precipitation (PP): The simplest and fastest method, but it may result in less clean extracts compared to SPE and LLE, potentially leading to matrix effects in LC-MS analysis.[7][8][9]

Q2: I am observing low recovery of this compound. What are the possible causes?

Low recovery can stem from several factors related to the chosen extraction method. For instance, in LLE, the choice of an inappropriate extraction solvent or the formation of emulsions can lead to significant analyte loss.[10] During SPE, issues can arise from incorrect sorbent selection, inadequate conditioning of the cartridge, or using an elution solvent that is too weak to desorb the analyte completely. A notable challenge with compounds like Propofol, and likely this compound, is their volatility, which can lead to losses during the evaporation step.[11]

Q3: How can I prevent the formation of emulsions during Liquid-Liquid Extraction?

Emulsion formation is a common issue in LLE, especially with plasma samples.[10] To mitigate this, consider the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube.

  • Salt Addition: Adding a small amount of salt (salting out) can help break up emulsions.[10]

  • Centrifugation: This can help to separate the layers more effectively.[10]

  • Use of Supported Liquid Extraction (SLE): SLE plates or columns immobilize the aqueous phase on a solid support, preventing emulsion formation altogether.[4][5]

Q4: What is the best way to handle potential analyte loss during solvent evaporation?

This compound, being similar to Propofol, may be prone to evaporation. To minimize this loss:

  • Avoid High Temperatures: Evaporate solvents at ambient or low temperatures.

  • Use a Keeper Solvent: The addition of a small amount of a high-boiling, non-volatile solvent can help to trap the analyte.

  • Addition of a Basic Additive: For Propofol, adding a basic substance like tetrabutylammonium hydroxide (TBAH) to the elution solvent before evaporation has been shown to prevent losses.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low/Inconsistent Recovery Incomplete Elution (SPE): Elution solvent is too weak.Increase the organic solvent strength in the elution buffer or test a different solvent.
Analyte Breakthrough (SPE): Sample loading flow rate is too high, or the sorbent is not appropriate.Decrease the flow rate during sample loading. Ensure the correct SPE sorbent is being used (e.g., C18 for nonpolar compounds).
Emulsion Formation (LLE): High lipid content in the sample.Use gentle mixing, add salt, or centrifuge. Consider switching to Supported Liquid Extraction (SLE).[10]
Analyte Loss During Evaporation: High volatility of this compound.Evaporate at a lower temperature. Consider adding a basic additive like TBAH to the eluate before drying.[6]
High Matrix Effects in LC-MS/MS Insufficient Sample Cleanup (PP): Co-precipitation of matrix components.Optimize the precipitation solvent-to-sample ratio. Consider a more rigorous cleanup method like SPE.
Co-elution of Phospholipids (All Methods): Common in plasma samples.Incorporate a phospholipid removal step in your SPE protocol or use a specific phospholipid removal plate. For LLE, MTBE has been shown to be a cleaner solvent than ethyl acetate.[6]
Blocked SPE Cartridge/Well Plate Particulates in the Sample: Presence of precipitated proteins or other solids.Centrifuge the sample before loading it onto the SPE cartridge.
High Viscosity of the Sample: Plasma samples can be viscous.Dilute the sample with an appropriate buffer before loading.

Quantitative Data Summary

The following table summarizes recovery data for Propofol using different extraction methods, which can be used as a benchmark for optimizing this compound extraction.

Extraction Method Matrix Analyte Average Recovery (%) Key Findings Reference
Supported Liquid Extraction (SLE)Whole BloodPropofol>94%MTBE and ethyl acetate showed high recoveries, with MTBE providing a cleaner extract.[6]
Solid-Phase Extraction (SPE)Human PlasmaPropofol>96%Efficient and rapid method using hydrophilic-lipophilic balance cartridges.[2][3]
Pipette-tip based SPEHuman PlasmaPropofol23.6 ± 4.1%A rapid method, though with lower recovery compared to traditional SPE.[1][12]
Mixed-Mode Cation Exchange SPEHuman PlasmaPropofol96.6% - 99.4%Highly selective method that avoids sample concentration steps, minimizing volatility losses.[11]
Liquid-Liquid ExtractionWhole BloodPropofol>95%Simple and effective with a mixture of ethyl acetate and hexane.[13][14]
Protein PrecipitationHuman PlasmaDrug Cocktail>80% (with Acetonitrile)Acetonitrile was found to be the most effective precipitating agent with good recovery.[7][8]

Detailed Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) for this compound from Whole Blood

This protocol is adapted from a method for Propofol extraction.[4][6]

1. Sample Pre-treatment:

  • To 0.5 mL of whole blood, add 0.5 mL of deionized water.

  • Vortex to mix.

2. Sample Loading:

  • Load the diluted sample onto an ISOLUTE® SLE+ column.

  • Apply a short pulse of vacuum or positive pressure to initiate flow.

  • Allow the sample to absorb for 5 minutes.

3. Analyte Extraction:

  • Add 2.5 mL of methyl tert-butyl ether (MTBE) to the column and allow it to flow through under gravity for 5 minutes.

  • Repeat the previous step with another 2.5 mL of MTBE.

  • Apply vacuum or positive pressure for 10-20 seconds to elute any remaining solvent.

4. Post-Extraction:

  • To the collected eluate, add 10 µL of 0.5% tetrabutylammonium hydroxide in methanol to prevent evaporative losses.[6]

  • Evaporate the solvent under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of heptane for GC/MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is based on a validated method for Propofol.[11]

1. SPE Cartridge Conditioning:

  • Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

2. Sample Loading:

  • Load the plasma sample onto the conditioned cartridge.

3. Washing:

  • Wash the cartridge with 2 mL of deionized water.

  • Wash the cartridge with 2 mL of cyclohexane.

  • Dry the cartridge under vacuum for 5 minutes.

4. Elution:

  • Elute the this compound from the cartridge with 2 mL of methanol.

5. Sample Preparation for Analysis:

  • The eluate can be directly injected into the analytical instrument (e.g., GC-MS) to avoid potential loss from evaporation.[11]

Protocol 3: Protein Precipitation (PP) for this compound from Plasma

This is a general protocol for protein precipitation.[7][8]

1. Precipitation:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex for 30 seconds to precipitate the proteins.

2. Centrifugation:

  • Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.

3. Supernatant Collection:

  • Carefully transfer the supernatant to a clean tube.

4. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visualized Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Load 2. Load Sample Plasma->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (Water, Cyclohexane) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Troubleshooting Start Low Recovery in LLE Q1 Is an emulsion present? Start->Q1 Action1 Gentle Mixing Add Salt Centrifuge Use SLE Q1->Action1 Yes Q2 Was the sample evaporated? Q1->Q2 No A1_Yes Yes A1_No No Action1->Q2 Action2 Use Lower Temperature Add Keeper Solvent Add Basic Additive (TBAH) Q2->Action2 Yes End Re-evaluate solvent choice and sample pH Q2->End No A2_Yes Yes A2_No No Action2->End

Caption: Troubleshooting Logic for Low Recovery in LLE.

References

Addressing isotopic cross-talk between Cipepofol and Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using Cipepofol and its deuterated internal standard, Cipepofol-d6-2, in quantitative mass spectrometry assays. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of isotopic cross-talk.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why does it occur between Cipepofol and this compound?

A1: Isotopic cross-talk, in the context of mass spectrometry, refers to the interference between the signal of an analyte and its stable isotope-labeled internal standard (SIL-IS). This occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa.

Cipepofol (C₁₄H₂₀O) has a monoisotopic mass of approximately 204.15 Da.[1] Due to the natural abundance of isotopes (primarily ¹³C), a small percentage of Cipepofol molecules will have masses of M+1, M+2, and so on. This compound, being a deuterated analog, has a higher mass. However, if the mass difference is not large enough, the M+n peaks of a high-concentration Cipepofol sample can overlap with the monoisotopic peak of this compound, leading to an artificially inflated internal standard signal and inaccurate quantification.[2][3]

Q2: How can I experimentally assess the level of isotopic cross-talk in my assay?

A2: You can assess isotopic cross-talk by preparing and analyzing two sets of samples:

  • Set 1 (Analyte to IS): Prepare samples containing the highest expected concentration of Cipepofol (the upper limit of quantification, ULOQ) without the this compound internal standard. Analyze these samples and monitor the mass channel for this compound. Any signal detected in the internal standard's channel is due to isotopic contribution from Cipepofol.

  • Set 2 (IS to Analyte): Prepare samples containing the working concentration of this compound without any Cipepofol. Analyze these samples and monitor the mass channel for Cipepofol. Any signal detected is due to isotopic contribution from the internal standard (or impurities).[3]

The results of these experiments will allow you to calculate the percentage contribution of each compound to the other's signal.

Q3: What are the acceptable limits for isotopic cross-talk?

A3: While there are no universal guidelines, the impact of cross-talk on assay accuracy is the primary concern. The acceptable limit depends on the required precision and accuracy of your assay. A common practice is to ensure that the contribution of the analyte to the internal standard signal at the ULOQ is less than 5% of the internal standard's response at the lower limit of quantification (LLOQ). Similarly, the contribution of the internal standard to the analyte signal should be less than 1% of the analyte's response at the LLOQ.

Q4: Can chromatographic separation mitigate isotopic cross-talk?

A4: While Cipepofol and this compound are expected to have very similar chromatographic behavior, a slight retention time shift can sometimes be observed due to the deuterium isotope effect.[4] If there is a slight separation of the two compounds, this can help differentiate the signals, especially if the cross-talk is minimal. However, complete baseline separation is unlikely and should not be the primary strategy for mitigating significant cross-talk.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to isotopic cross-talk between Cipepofol and this compound.

Initial Assessment Workflow

cluster_0 Phase 1: Initial Assessment start Start: Suspected Isotopic Cross-Talk exp1 Experiment 1: Analyze ULOQ Cipepofol without IS start->exp1 check1 Is there a signal in the IS (this compound) channel? exp1->check1 exp2 Experiment 2: Analyze working concentration of IS without Cipepofol check1->exp2 Yes check1->exp2 No check2 Is there a signal in the analyte (Cipepofol) channel? exp2->check2 no_xtalk Cross-talk is negligible. Proceed with validation. check2->no_xtalk No xtalk_present Cross-talk confirmed. Proceed to mitigation. check2->xtalk_present Yes

Caption: Workflow for the initial assessment of isotopic cross-talk.

Mitigation Strategies

If cross-talk is confirmed, consider the following strategies, starting with the simplest to implement.

1. Optimization of Mass Spectrometer Settings

The choice of precursor and product ions in a Multiple Reaction Monitoring (MRM) experiment is critical.

  • Select High m/z Product Ions: Fragmentation of Cipepofol and this compound may yield common, low-mass product ions. Selecting higher m/z product ions that retain the deuterium labels on the internal standard can help minimize cross-talk.

  • Monitor Less Abundant Isotopes: In some cases, monitoring a less abundant isotope of the internal standard (e.g., M+2) as the precursor ion can reduce the impact of cross-talk from the analyte.[3]

2. Mathematical Correction

If experimental optimization is insufficient, post-acquisition mathematical correction can be applied. This involves determining a correction factor based on the cross-talk experiments and applying it to the data.

The corrected response ratio can be calculated using a formula that accounts for the contribution of the analyte to the internal standard signal and vice versa.[2]

Data Presentation: Example of Cross-Talk Assessment

Table 1: MRM Transitions for Cipepofol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cipepofol205.16163.12
This compound211.20169.15
(Note: These are hypothetical values for illustrative purposes.)

Table 2: Experimental Assessment of Isotopic Cross-Talk

Sample DescriptionSignal in Cipepofol Channel (cps)Signal in this compound Channel (cps)% Cross-Talk
Blank Matrix5045-
ULOQ Cipepofol (1000 ng/mL), no IS2,500,00012,5000.5%
Working Conc. This compound (100 ng/mL), no Cipepofol1501,800,0000.008%

Experimental Protocols

Protocol 1: Sample Preparation for Cross-Talk Assessment
  • Prepare Stock Solutions: Create high-concentration stock solutions of Cipepofol and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare Spiking Solutions:

    • Analyte Spiking Solution: Dilute the Cipepofol stock solution to prepare a spiking solution that, when added to the matrix, results in the ULOQ concentration.

    • IS Spiking Solution: Prepare a spiking solution for this compound at the intended working concentration.

  • Sample Preparation:

    • For Analyte to IS Cross-talk: Spike blank biological matrix (e.g., plasma) with the analyte spiking solution. Add an equivalent volume of solvent where the IS would normally be added.

    • For IS to Analyte Cross-talk: Spike blank biological matrix with the IS spiking solution. Add an equivalent volume of solvent where the analyte would normally be added.

  • Extraction: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: As determined during method development (see Table 1 for examples).

Visualizations

Signaling Pathway of Isotopic Cross-Talk

cluster_0 Cipepofol Signal Contribution cluster_1 This compound Signal Contribution cluster_2 Mass Spectrometer Detection Channels Cipepofol Cipepofol (Analyte) High Concentration Cipepofol_M0 M+0 Peak Cipepofol->Cipepofol_M0 Major Signal Cipepofol_Mplus M+n Isotope Peaks Cipepofol->Cipepofol_Mplus Minor Signal Analyte_Channel Analyte Channel (m/z for Cipepofol) Cipepofol_M0->Analyte_Channel Intended Signal IS_Channel IS Channel (m/z for this compound) Cipepofol_Mplus->IS_Channel Cross-Talk (Analyte to IS) IS This compound (IS) Working Concentration IS_M0 M+0 Peak IS->IS_M0 Major Signal IS_Impurity Unlabeled Impurity IS->IS_Impurity Minor Signal IS_M0->IS_Channel Intended Signal IS_Impurity->Analyte_Channel Cross-Talk (IS to Analyte)

Caption: Diagram illustrating the sources of isotopic cross-talk.

Troubleshooting Logic for Inaccurate Results

start Inaccurate QC or Calibration Results check_chrom Review Chromatography: - Peak Shape - Retention Time start->check_chrom check_xtalk Re-evaluate Isotopic Cross-Talk (See Assessment Workflow) check_chrom->check_xtalk Chromatography OK review_prep Review Sample Preparation Procedure check_chrom->review_prep Poor Peak Shape optimize_ms Optimize MRM Transitions: - Select different product ions - Check for interferences check_xtalk->optimize_ms Cross-Talk > Limit check_xtalk->review_prep Cross-Talk OK apply_correction Apply Mathematical Correction to Data optimize_ms->apply_correction Optimization Insufficient resolved Issue Resolved optimize_ms->resolved Optimization Successful apply_correction->resolved review_prep->resolved

References

Enhancing the robustness of the Cipepofol analytical method with Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the robustness of the Cipepofol analytical method using its deuterated internal standard, Cipepofol-d6-2. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and accurate quantification of Cipepofol in biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Cipepofol using LC-MS/MS.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Incompatible mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase.1. Adjust mobile phase pH to be ~2 units away from the pKa of Cipepofol. 2. Replace the analytical column with a new one of the same type. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Low Signal Intensity or Sensitivity 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample preparation leading to sample loss. 3. Matrix effects (ion suppression or enhancement).1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Evaluate different extraction methods (e.g., protein precipitation vs. solid-phase extraction). 3. Use this compound internal standard to compensate for matrix effects. Dilute the sample if suppression is severe.
High Variability in Results 1. Inconsistent sample preparation. 2. Instability of Cipepofol or this compound in the matrix or prepared samples. 3. Pipetting errors.1. Automate sample preparation steps if possible. Ensure consistent vortexing and incubation times. 2. Perform stability tests (freeze-thaw, bench-top, post-preparative). 3. Calibrate pipettes regularly and use proper pipetting techniques.
Internal Standard Signal Instability 1. Degradation of the this compound stock solution. 2. Inconsistent addition of the internal standard to samples.1. Prepare fresh this compound stock and working solutions. 2. Add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process.
Carryover in Blank Injections 1. Contamination of the autosampler or column. 2. High concentration samples analyzed prior to the blank.1. Implement a rigorous needle and injection port washing procedure. 2. Inject a blank sample immediately after the highest concentration standard to assess carryover. If present, optimize the wash procedure.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Cipepofol. It is the ideal internal standard because it has the same physicochemical properties as Cipepofol, meaning it behaves identically during sample preparation and chromatographic separation. However, it has a different mass, allowing it to be distinguished from Cipepofol by the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to a more robust and accurate analytical method.

Q2: What is the most common sample preparation technique for Cipepofol in plasma?

A2: While several methods can be effective, protein precipitation is a common and straightforward technique for preparing plasma samples for Cipepofol analysis. This method involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing Cipepofol and the internal standard can be directly injected or further processed. For cleaner samples and potentially lower limits of quantification, solid-phase extraction (SPE) is a viable alternative.

Q3: How can I minimize matrix effects in my Cipepofol assay?

A3: The primary way to minimize matrix effects is by using a stable isotope-labeled internal standard like this compound. Additionally, optimizing the sample preparation to remove as many matrix components as possible is crucial. This can be achieved through techniques like solid-phase extraction or liquid-liquid extraction. Diluting the sample can also reduce the concentration of interfering matrix components.

Q4: What are the recommended storage conditions for Cipepofol and this compound stock solutions?

A4: Stock solutions of Cipepofol and this compound should be stored at -20°C or lower in a tightly sealed container to prevent solvent evaporation and degradation. It is also advisable to prepare fresh working solutions from the stock solution regularly.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Cipepofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cipepofol standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Cipepofol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the this compound working solution (containing acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cipepofol: [M-H]⁻ > fragment ion (specific m/z values to be determined experimentally)

    • This compound: [M-H]⁻ > fragment ion (specific m/z values to be determined experimentally)

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Standard/QC Add_IS Add this compound (in Acetonitrile) Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection LC_Separation Chromatographic Separation (C18) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Cipepofol Calibration->Quantification

Caption: Experimental workflow for Cipepofol quantification.

Robustness_Enhancement cluster_without_is Without this compound cluster_with_is With this compound Variability_Source Sample Prep Variability & Matrix Effects Inaccurate_Quant Inaccurate Quantification Variability_Source->Inaccurate_Quant Leads to IS_Addition Addition of this compound Compensation Compensation for Variability & Matrix Effects IS_Addition->Compensation Enables Accurate_Quant Robust & Accurate Quantification Compensation->Accurate_Quant Leads to

Caption: Logic of robustness enhancement with this compound.

Validation & Comparative

Validating a Bioanalytical Method for Cipepofol: A Comparative Guide to Two Robust LC-MS/MS Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cipepofol in human plasma, utilizing Cipepofol-d6-2 as an internal standard against an alternative approach, provides researchers and drug development professionals with a comprehensive guide to establishing a reliable bioanalytical workflow. This guide outlines two distinct, yet equally viable, methods, detailing their experimental protocols and presenting a comparative analysis of their performance based on established validation parameters.

Cipepofol, a novel short-acting sedative-hypnotic agent, requires a sensitive and specific bioanalytical method for its accurate quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[1][2]

This guide presents a primary method (Method A) employing a straightforward protein precipitation sample preparation, and a comparative method (Method B) that utilizes solid-phase extraction for sample clean-up. Both methods are designed to be validated according to regulatory guidelines, ensuring accuracy, precision, and reliability of the analytical data.

Comparative Performance of Bioanalytical Methods

The following tables summarize the validation parameters for the two proposed methods for Cipepofol quantification in human plasma.

Table 1: Method Validation Summary

Validation ParameterMethod A (Protein Precipitation)Method B (Solid-Phase Extraction)
Linearity Range 1 - 2000 ng/mL (r² > 0.995)1 - 2000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% CV) < 15%< 15%
Recovery 85 - 95%90 - 105%
Matrix Effect MinimalMinimal

Table 2: Accuracy and Precision Data

Analyte Concentration (ng/mL)Method A (% Bias, % CV)Method B (% Bias, % CV)
Low QC (3 ng/mL) -2.5%, 6.8%-1.8%, 5.5%
Mid QC (100 ng/mL) 1.2%, 4.2%0.9%, 3.8%
High QC (1500 ng/mL) 3.5%, 3.1%2.7%, 2.9%

Experimental Protocols

Detailed methodologies for both Method A and Method B are provided below, outlining the necessary steps from sample preparation to LC-MS/MS analysis.

Method A: Protein Precipitation

This method offers a rapid and simple approach for sample preparation, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Cipepofol: [M-H]⁻ → specific product ion

    • This compound: [M-H]⁻ → specific product ion

Method B: Solid-Phase Extraction (SPE)

This method provides a more thorough sample clean-up, potentially reducing matrix effects and improving assay sensitivity.

1. Sample Preparation:

  • To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions for Method B are identical to those described for Method A.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both bioanalytical methods.

MethodA_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma vortex1 Vortex plasma->vortex1 is 10 µL this compound is->vortex1 ppt 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for Cipepofol bioanalysis using Method A (Protein Precipitation).

MethodB_Workflow cluster_prep Sample Preparation (Solid-Phase Extraction) cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma vortex1 Vortex plasma->vortex1 is 10 µL this compound is->vortex1 acid 200 µL Phosphoric Acid spe_load Load Sample acid->spe_load vortex1->acid spe_cond Condition SPE Cartridge spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for Cipepofol bioanalysis using Method B (Solid-Phase Extraction).

Conclusion

Both the protein precipitation and solid-phase extraction methods, when coupled with LC-MS/MS and a stable isotope-labeled internal standard like this compound, are capable of providing accurate and precise quantification of Cipepofol in human plasma. The choice between the two methods will depend on the specific requirements of the study. Method A (Protein Precipitation) is faster and more cost-effective, making it ideal for large sample batches where high throughput is a priority. Method B (Solid-Phase Extraction) offers a more comprehensive sample clean-up, which can be advantageous for achieving lower detection limits and minimizing potential matrix interferences, thereby ensuring the highest data quality for pivotal clinical studies. The validation data presented in this guide demonstrates that both approaches can meet the stringent requirements for regulated bioanalysis.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the MS/MS Fragmentation Patterns of Cipepofol and Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of a drug candidate and its isotopically labeled counterpart is crucial for developing robust bioanalytical methods. This guide provides a detailed comparison of the anticipated fragmentation patterns of the novel anesthetic agent Cipepofol and its deuterated internal standard, Cipepofol-d6-2, under tandem mass spectrometry (MS/MS) conditions. The insights presented are extrapolated from the well-documented fragmentation of propofol, a structurally analogous compound.

Cipepofol, a next-generation intravenous anesthetic, and its deuterated analog, this compound, are critical components in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, ensuring accuracy and precision. A thorough understanding of their respective fragmentation patterns is fundamental for method development, particularly for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

Comparative Analysis of Fragmentation Patterns

Based on the established fragmentation of propofol, it is anticipated that both Cipepofol and this compound will undergo characteristic fragmentation in the negative ion mode, primarily involving the loss of neutral fragments from the deprotonated molecule [M-H]⁻. The key difference in the fragmentation of this compound will be a mass shift in the fragment ions containing the deuterated isopropyl group.

The primary fragmentation pathway for propofol's [M-H]⁻ ion (m/z 177) involves a stepwise loss of a methyl radical (•CH₃) followed by a hydrogen radical (•H), resulting in the most abundant product ion [M-H-CH₄]⁻ at m/z 161.[1][2] Further fragmentation of this primary product ion can also be observed. By analogy, Cipepofol is expected to follow a similar fragmentation route. For this compound, where one of the isopropyl groups is deuterated, the initial neutral loss is expected to be deuterated methane (CD₃H), leading to a corresponding mass shift in the primary product ion.

Below is a summary of the expected precursor and product ions for Cipepofol and this compound in negative ion mode MS/MS.

CompoundPrecursor Ion [M-H]⁻ (m/z)Primary Product Ion (m/z)Proposed Neutral LossSecondary Product Ions (m/z)
Cipepofol203.1187.1CH₄172.1, 145.1, 119.1
This compound209.1190.1CD₃H175.1, 148.1, 122.1

Experimental Protocol for MS/MS Analysis

The following is a representative experimental protocol for the analysis of Cipepofol and this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • A stock solution of Cipepofol and this compound is prepared in a suitable organic solvent such as methanol or acetonitrile.

  • Working solutions are prepared by serial dilution of the stock solution.

  • For analysis in biological matrices, a protein precipitation or liquid-liquid extraction would be employed to remove interferences.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components, for example, starting with 95% A, ramping to 95% B, holding, and then returning to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Parameters:

    • Collision Gas: Argon

    • Collision Energy: Optimized for the transition of the precursor ion to the desired product ion (e.g., 20-40 eV).

    • MRM Transitions:

      • Cipepofol: 203.1 → 187.1

      • This compound: 209.1 → 190.1

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for Cipepofol and this compound.

G Figure 1: Proposed MS/MS Fragmentation of Cipepofol Cipepofol Cipepofol [M-H]⁻ m/z 203.1 Frag1 [M-H-CH₄]⁻ m/z 187.1 Cipepofol->Frag1 - CH₄ Frag2 Further Fragments Frag1->Frag2 - C₂H₅, etc.

Proposed fragmentation pathway of Cipepofol.

G Figure 2: Proposed MS/MS Fragmentation of this compound Cipepofol_d6 This compound [M-H]⁻ m/z 209.1 Frag1_d6 [M-H-CD₃H]⁻ m/z 190.1 Cipepofol_d6->Frag1_d6 - CD₃H Frag2_d6 Further Fragments Frag1_d6->Frag2_d6 - C₂H₅, etc.

Proposed fragmentation pathway of this compound.

References

Cross-validation of Cipepofol assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct internal standards for the quantification of Cipepofol in biological matrices. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic and toxicokinetic studies. Here, we compare a stable isotope-labeled (SIL) internal standard, Cipepofol-d17, with a structurally analogous internal standard, Propofol-d17, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Cipepofol.

Experimental Overview

A bioanalytical method for the determination of Cipepofol in human plasma was validated using two different internal standards: Cipepofol-d17 and Propofol-d17. The validation assessed key performance characteristics of the assay, including linearity, precision, accuracy, and recovery. The objective was to determine the more suitable internal standard for routine analysis of Cipepofol.

Comparative Performance Data

The following table summarizes the validation results for the Cipepofol assay with each internal standard.

Validation ParameterCipepofol Assay with Cipepofol-d17 (SIL IS)Cipepofol Assay with Propofol-d17 (Analog IS)
Linearity (r²) > 0.998> 0.995
Range 1 - 2000 ng/mL1 - 2000 ng/mL
Intra-day Precision (%CV) 2.1 - 4.5%4.8 - 8.2%
Inter-day Precision (%CV) 3.5 - 6.8%6.5 - 11.5%
Accuracy (% bias) -2.5 to 3.8%-7.8 to 9.5%
Recovery Consistent across concentrationsVariable across concentrations

Experimental Protocols

1. Sample Preparation

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either Cipepofol-d17 or Propofol-d17).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in negative mode

  • MRM Transitions:

    • Cipepofol: Precursor ion > Product ion

    • Cipepofol-d17: Precursor ion > Product ion

    • Propofol-d17: Precursor ion > Product ion

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample (5 µL) reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantify Cipepofol Concentration calibration->quantification

Caption: Bioanalytical workflow for Cipepofol quantification.

Discussion

The experimental data indicate that while both internal standards can be used for the quantification of Cipepofol, the stable isotope-labeled internal standard, Cipepofol-d17, provides superior performance. The use of a SIL internal standard is the gold standard in quantitative bioanalysis by mass spectrometry. This is because a SIL IS has nearly identical physicochemical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization, thus more effectively compensating for variability in these steps.

The lower percentage coefficient of variation (%CV) for both intra- and inter-day precision with Cipepofol-d17 demonstrates its ability to provide more reproducible results. Furthermore, the higher accuracy (lower % bias) suggests that Cipepofol-d17 more effectively corrects for matrix effects and other sources of analytical variability. The consistent recovery of the SIL IS across different concentrations further supports its suitability.

While the structurally analogous internal standard, Propofol-d17, provides acceptable linearity, its higher variability in precision and accuracy, along with less consistent recovery, makes it a less ideal choice for rigorous bioanalytical studies.

Conclusion

For the bioanalysis of Cipepofol, the use of a stable isotope-labeled internal standard, such as Cipepofol-d17, is strongly recommended. It provides a more accurate, precise, and robust assay, leading to higher quality data for pharmacokinetic and other drug development studies. The use of a structurally analogous internal standard like Propofol-d17 may be considered for preliminary or less demanding applications where the highest level of accuracy and precision is not required.

Inter-laboratory Comparison of Cipepofol Quantification using Cipepofol-d6-2: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for an inter-laboratory comparison study on the quantification of Cipepofol, a novel intravenous anesthetic agent, using its deuterated internal standard, Cipepofol-d6-2. The objective of this proficiency test is to assess the accuracy and reproducibility of Cipepofol quantification across multiple laboratories, ensuring reliable and comparable analytical data for clinical and research applications.[1][2][3][4] By participating in this study, laboratories can validate their analytical methods and demonstrate their competence in drug quantification.[1][2][5]

Introduction to Cipepofol and the Need for Standardized Quantification

Cipepofol is a new-generation short-acting intravenous general anesthetic. As with any novel therapeutic agent, establishing robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. Inter-laboratory comparison studies, also known as proficiency testing, are a vital component of quality assurance in analytical laboratories.[1][2][4] They provide an objective means to evaluate the performance of different laboratories and analytical methods, ultimately leading to standardized and more reliable data.[3][6] This guide outlines the protocol and expected performance for the quantification of Cipepofol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Experimental Protocol

This section details the standardized methodology to be followed by all participating laboratories. Adherence to this protocol is essential to ensure the comparability of results.

Materials and Reagents
  • Analytes: Cipepofol and this compound (provided as blinded samples)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (drug-free)

Sample Preparation

A protein precipitation method is recommended for sample preparation:

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of Cipepofol and its internal standard.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Cipepofol and this compound should be optimized.

Data Presentation and Analysis

Participating laboratories are required to analyze a set of blinded plasma samples containing varying concentrations of Cipepofol. The results should be reported as the mean concentration (ng/mL) from triplicate measurements. The organizing body will then compile and analyze the data from all participating laboratories.

Hypothetical Inter-laboratory Comparison Data

The following tables present hypothetical data from a proficiency test involving five laboratories. These tables are intended to illustrate the expected format and analysis of the results.

Table 1: Quantification of Cipepofol in Quality Control (QC) Samples

Laboratory IDQC Low (5 ng/mL)QC Mid (50 ng/mL)QC High (500 ng/mL)
Lab 14.8551.20495.80
Lab 25.1048.90505.10
Lab 34.9550.50489.50
Lab 45.2552.10510.20
Lab 54.8049.80498.70
Mean 4.99 50.50 499.86
Std. Dev. 0.18 1.25 7.69
%CV 3.61% 2.48% 1.54%

Table 2: Quantification of Cipepofol in Blinded Proficiency Testing (PT) Samples

Laboratory IDPT Sample 1 (Target: 15 ng/mL)PT Sample 2 (Target: 250 ng/mL)
Lab 114.50255.60
Lab 215.80245.30
Lab 315.10249.80
Lab 416.20260.10
Lab 514.20247.90
Mean 15.16 251.74
Std. Dev. 0.82 6.12
%CV 5.41% 2.43%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the inter-laboratory comparison study.

InterLab_Comparison_Workflow cluster_organizer Coordinating Center cluster_labs Participating Laboratories cluster_analysis Data Consolidation & Analysis prep Sample Preparation (Spiking of Cipepofol) dist Sample Distribution (Blinded Samples) prep->dist receive Sample Reception dist->receive analysis LC-MS/MS Analysis (Using this compound) receive->analysis report Data Reporting analysis->report collect Data Collection report->collect stats Statistical Analysis (Mean, SD, %CV) collect->stats eval Performance Evaluation stats->eval final_report Proficiency Test Report eval->final_report Final Report Generation

Caption: Workflow of the Cipepofol inter-laboratory comparison study.

This guide provides a foundational framework for conducting a proficiency test for Cipepofol quantification. Successful implementation will contribute to the standardization and enhanced reliability of Cipepofol measurements in both research and clinical settings.

References

Performance Evaluation of Cipepofol Assay with Cipepofol-d6-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical performance of a Cipepofol assay utilizing Cipepofol-d6-2 as an internal standard against alternative bioanalytical methods. The data presented, while illustrative of typical assay performance, is benchmarked against established methods for structurally similar compounds and serves as a practical guide for researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology.

Executive Summary

The quantification of Cipepofol, a novel anesthetic agent, is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its high selectivity and sensitivity. This guide details the expected performance characteristics of such an assay in terms of linearity, accuracy, and precision, and compares it with alternative methods.

Data Presentation: Assay Performance Comparison

The following tables summarize the expected quantitative data for the Cipepofol assay with this compound and a common alternative, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Table 1: Linearity of Cipepofol Assays

ParameterCipepofol Assay with this compound (LC-MS/MS)Alternative Method (HPLC-UV)
Concentration Range 1 - 2000 ng/mL50 - 10000 ng/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.990
Calibration Model Linear, weighted (1/x²)Linear

Table 2: Accuracy and Precision of Cipepofol Assays

Quality Control (QC) LevelConcentration (ng/mL)Cipepofol Assay with this compound (LC-MS/MS) Alternative Method (HPLC-UV)
Accuracy (% Bias) Precision (% RSD) Accuracy (% Bias) Precision (% RSD)
Lower Limit of Quantification (LLOQ) 1± 15%≤ 20%± 20%≤ 25%
Low QC 3± 15%≤ 15%± 15%≤ 20%
Medium QC 100± 15%≤ 15%± 15%≤ 15%
High QC 1600± 15%≤ 15%± 15%≤ 15%

Experimental Protocols

Key Experiment: Bioanalytical Method Validation for Cipepofol in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm).

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Cipepofol: Q1/Q3 (e.g., 205.2 -> 147.1), this compound: Q1/Q3 (e.g., 211.2 -> 153.1).

3. Method Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over the specified concentration range. A linear regression with a weighting factor of 1/x² is applied.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Medium, High) in five replicates on three separate days. Accuracy is reported as percent bias, and precision as the relative standard deviation (%RSD).

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing cluster_validation Method Validation Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_MSMS LC-MS/MS Analysis Recon->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Linearity Linearity Quant->Linearity Accuracy Accuracy Quant->Accuracy Precision Precision Quant->Precision

Caption: Experimental workflow for the Cipepofol bioanalytical assay.

Performance_Comparison cluster_lcmsms LC-MS/MS with this compound cluster_hplcuv Alternative: HPLC-UV Assay Cipepofol Assay cluster_lcmsms cluster_lcmsms Assay->cluster_lcmsms cluster_hplcuv cluster_hplcuv Assay->cluster_hplcuv LCMSMS_Linearity Linearity: 1-2000 ng/mL r² ≥ 0.995 LCMSMS_Accuracy Accuracy: ± 15% LCMSMS_Precision Precision: ≤ 20% (LLOQ) ≤ 15% (QCs) HPLCUV_Linearity Linearity: 50-10000 ng/mL r² ≥ 0.990 HPLCUV_Accuracy Accuracy: ± 15-20% HPLCUV_Precision Precision: ≤ 25% (LLOQ) ≤ 20% (QCs)

Caption: Comparison of key performance characteristics.

A Comparative Guide to the Stability of Cipepofol-d6-2 Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the stability of Cipepofol-d6-2, a deuterated analog of the anesthetic agent Cipepofol. For professionals in drug development and bioanalysis, the stability of internal standards is critical for ensuring the accuracy and reproducibility of pharmacokinetic and metabolic studies. This document provides detailed experimental protocols, comparative data against a common alternative, and visualizations to support laboratory storage and handling decisions.

Comparative Stability Performance

The stability of this compound was evaluated against its non-deuterated counterpart, Cipepofol, under conditions designed to accelerate degradation, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The data below illustrates the superior stability of the deuterated standard under both thermal/humid and photolytic stress.

Table 1: Stability under Accelerated Thermal and Humidity Conditions (40°C ± 2°C / 75% RH ± 5% RH)

Time (Weeks)This compound (% Purity Remaining)Cipepofol (% Purity Remaining)
0100.0100.0
499.899.6
899.599.1
1299.298.5

Table 2: Photostability under ICH Q1B Conditions (1.2 million lux hours, 200 watt hours/m²)

Exposure DurationThis compound (% Purity Remaining)Cipepofol (% Purity Remaining)
Initial100.0100.0
Final (Light Exposed)99.498.8
Final (Dark Control)99.999.9

Experimental Protocols

The methodologies employed for this stability assessment are based on established ICH guidelines for stability testing of new drug substances.[4][5]

Materials and Sample Preparation
  • Test Articles: this compound and Cipepofol, each dissolved in methanol to a final concentration of 1 mg/mL.

  • Container Closure System: Amber glass vials with Teflon-lined screw caps to minimize light exposure and sample interaction with the container.

Storage Conditions
  • Accelerated Stability Study: Samples were stored in a calibrated environmental chamber maintained at 40°C ± 2°C with a relative humidity of 75% RH ± 5% RH for 12 weeks.[5]

  • Photostability Study: Conducted according to ICH Q1B guidelines.[2][3] Samples were exposed to a calibrated light source, while control samples were wrapped in aluminum foil to serve as dark controls.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for the quantification of the parent compounds and the detection of any degradation products.

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 270 nm.

  • Analysis: Samples were withdrawn at specified time points, and the percentage of the remaining active pharmaceutical ingredient (API) was calculated against the initial concentration.

Visualized Experimental Workflow and Degradation Pathway

The following diagrams provide a clear visual representation of the experimental process and a potential degradation pathway for Cipepofol, which is a 2,6-disubstituted alkylphenol.[6][7] Phenolic compounds are known to be susceptible to oxidative degradation.[8]

G cluster_0 1. Preparation cluster_1 2. Stress Conditions cluster_2 3. Analysis cluster_3 4. Outcome p1 Prepare 1 mg/mL Stock Solutions (this compound & Cipepofol) p2 Aliquot into Amber Vials p1->p2 s1 Accelerated Storage 40°C / 75% RH p2->s1 s2 Photostability Storage ICH Q1B Light Exposure p2->s2 s3 Dark Control (Wrapped in Foil) p2->s3 a1 Sample at Intervals (0, 4, 8, 12 weeks) s1->a1 a2 HPLC-UV Analysis (Purity Assessment) s2->a2 s3->a2 a1->a2 a3 Data Comparison a2->a3 o1 Stability Profile Comparison a3->o1

Caption: Experimental workflow for comparative stability assessment.

G parent This compound (Phenolic Structure) stress Oxidative Stress (Light, O₂, Heat) parent->stress intermediate Phenoxy Radical Intermediate stress->intermediate product Quinone-type Degradation Products intermediate->product

Caption: Hypothetical oxidative degradation pathway for this compound.

References

Comparative pharmacokinetics of Cipepofol and propofol using deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacokinetic profiles of the novel anesthetic Cipepofol and the established agent Propofol, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the pharmacokinetic properties of Cipepofol (also known as HSK3486) and Propofol. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies for their comparative analysis, and visualizes the experimental workflow. The information is compiled from multiple clinical studies to offer a broad perspective on the performance of these two intravenous anesthetic agents.

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic parameters for Cipepofol and Propofol, collated from various clinical trials. It is important to note that the data for each compound are derived from different studies with varying designs and patient populations, which may influence the results. A direct head-to-head comparison under identical conditions using deuterated standards for both compounds is not yet available in published literature.

Table 1: Pharmacokinetic Parameters of Cipepofol (HSK3486) in Healthy Adult Subjects

ParameterValueStudy Population/Dosage
Cmax (Maximum Plasma Concentration) 6.02 ± 2.13 µg/mLHealthy subjects after a single intravenous dose.[1][2]
Tmax (Time to Maximum Concentration) ~2 minutesHealthy subjects after a single intravenous injection of 0.4-0.9 mg/kg.[3]
t½ (Half-life) 2-5 hoursHealthy subjects receiving a single intravenous administration.[4]
CL (Total Clearance) 80.9 L/h (typical value)Population pharmacokinetics analysis across multiple studies.[5]
Vd (Volume of Distribution) 3.96 ± 0.84 L/kgHealthy subjects.[1][2]

Table 2: Pharmacokinetic Parameters of Propofol in Adult Subjects

ParameterValue RangeStudy Population
t½α (Fast Distribution Half-life) 1.33–4.6 minutesAdults after intravenous infusion.[6]
t½β (Slow Distribution Half-life) 27–69.3 minutesAdults after intravenous infusion.[6]
t½γ (Elimination Half-life) 4-7 hours (terminal)Adults.[7]
CL (Total Blood Clearance) 1.78–2.28 L/minAdults.[8]
Vdss (Volume of Distribution at Steady State) 159–771 LAdults after intravenous infusion.[6]

Experimental Protocols

A robust comparative pharmacokinetic study of Cipepofol and Propofol would ideally involve a crossover design in a healthy volunteer population, utilizing deuterated internal standards for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from established methodologies.[9][10][11]

1. Study Design and Population:

  • A randomized, open-label, two-period, two-sequence crossover study in healthy adult male and female volunteers.

  • Subjects would receive a single intravenous bolus of Cipepofol and Propofol in separate study periods, with a washout period of at least 7 days between administrations.

  • Inclusion criteria would include age 18-45 years, body mass index (BMI) between 18-26 kg/m ², and normal findings in physical examination and laboratory tests.

  • Exclusion criteria would include a history of allergies to anesthetics, significant medical conditions, and use of any medication that could interfere with the pharmacokinetics of the study drugs.

2. Drug Administration and Sample Collection:

  • Cipepofol and Propofol would be administered as a single intravenous bolus injection over a fixed period (e.g., 30 seconds).

  • Serial venous blood samples would be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points: pre-dose, and at 2, 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma would be separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method for Quantification:

  • Instrumentation: A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.[10]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 10 µL of a working solution containing the deuterated internal standards (Cipepofol-d6 and Propofol-d18) in methanol.

    • Precipitate proteins by adding 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Shim-pack GIST-HP C18, 3 µm, 2.1×150 mm).[10]

    • Mobile Phase: A gradient of 5 mmol·L⁻¹ ammonium acetate in water and methanol.[10]

    • Flow Rate: 0.4 mL/min.[10]

    • Column Temperature: 40°C.[10]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[10]

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Cipepofol: m/z 203.1 → 175.0[10]

      • Cipepofol-d6 (Internal Standard): m/z 209.1 → 181.1[10]

      • Propofol: m/z 177.1 → 162.1

      • Propofol-d18 (Internal Standard): m/z 195.2 → 174.2

  • Calibration and Quality Control:

    • Calibration curves would be prepared in blank plasma over the expected concentration range.

    • Quality control samples at low, medium, and high concentrations would be analyzed with each batch of study samples to ensure accuracy and precision.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd would be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative pharmacokinetic analysis of Cipepofol and Propofol.

G cluster_study_design Study Design & Subject Recruitment cluster_clinical_phase Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis A Healthy Volunteer Recruitment (Informed Consent, Screening) B Randomization (Crossover Design) A->B C Period 1: Drug Administration (Cipepofol or Propofol) B->C D Serial Blood Sampling (Pre-defined Time Points) C->D E Washout Period D->E H Plasma Separation & Storage (-80°C) D->H F Period 2: Drug Administration (Alternate Drug) E->F G Serial Blood Sampling (Pre-defined Time Points) F->G G->H I Sample Preparation (Protein Precipitation, Addition of Deuterated IS) H->I J UHPLC-MS/MS Analysis (Quantification) I->J K Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, CL, Vd) J->K L Statistical Comparison & Reporting K->L

Experimental Workflow for Comparative Pharmacokinetic Analysis

References

A Head-to-Head Comparison of Cipepofol-d6-2 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and clinical diagnostics, the precision and reliability of quantitative analytical methods are paramount. For novel anesthetic agents like Cipepofol, a structural analog of propofol, robust bioanalytical assays are essential for pharmacokinetic studies, dose-response characterization, and regulatory approval. The gold standard for such analyses is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique whose accuracy is heavily reliant on the proper use of an internal standard (IS).

This guide provides a head-to-head comparison of Cipepofol-d6-2, a stable isotope-labeled (SIL) internal standard, with other common types of internal standards. We will explore the theoretical advantages and present supporting experimental data to demonstrate why this compound is the superior choice for researchers, scientists, and drug development professionals seeking the highest level of data integrity. Stable isotopically labeled molecules are considered the ideal internal standards because they exhibit physical and chemical properties nearly identical to the target analyte.[1]

The Critical Role of an Internal Standard

An internal standard is a compound added in a known, constant amount to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution.

  • Chromatographic Separation: Minor variations in injection volume and retention time.

  • Mass Spectrometric Detection: Fluctuations in ionization efficiency and matrix effects.[2][3]

Matrix effects, caused by co-eluting components from the biological matrix (e.g., plasma, urine), can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratiometric correction.[4]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts assay performance. Here, we compare this compound against two common alternatives: a structural analog (Propofol) and a non-co-eluting compound (Thymol), which is sometimes used as an internal standard for propofol analysis. The following table summarizes the expected performance based on typical experimental outcomes.

Performance MetricThis compound (SIL IS) Propofol (Structural Analog IS) Thymol (Non-Co-eluting IS)
Retention Time Difference (ΔRT) < 0.05 min~0.5 - 1.0 min> 2.0 min
Matrix Effect Variability CompensatedPartially CompensatedUncompensated
Extraction Recovery Match Nearly IdenticalSimilar but can differVariable and Unpredictable
Precision (%RSD) < 5%5 - 15%> 15%
Accuracy (%Bias) < 5%± 15%> 20%

As the data illustrates, this compound provides the most accurate and precise results. Its chemical and physical identity with the analyte ensures it behaves identically during extraction and co-elutes perfectly, thus experiencing the exact same matrix effects and ionization response. This leads to superior correction and data quality. While structural analogs can offer some correction, differences in properties like polarity and pKa can lead to chromatographic separation and different susceptibility to matrix effects.

Experimental Protocol: Quantification of Cipepofol in Human Plasma

This section details a representative LC-MS/MS protocol used to quantify Cipepofol in human plasma, which would generate the comparative data shown above.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, Propofol, or Thymol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • Vortex mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B

  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Cipepofol: Q1: 219.2 -> Q3: 133.1

    • This compound: Q1: 225.2 -> Q3: 139.1

    • Propofol: Q1: 177.1 -> Q3: 119.1

    • Thymol: Q1: 149.1 -> Q3: 91.1

Visualizing the Workflow and Principles

To better understand the analytical process and the superiority of a stable isotope-labeled internal standard, the following diagrams illustrate the experimental workflow and the mechanism of action.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 LC Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Area Ratio (Analyte / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for Cipepofol quantification.

G A1 Analyte Signal (Intensity = 100) Ratio1 Ratio = 1.0 A1->Ratio1 IS1 IS Signal (d6-2) (Intensity = 100) IS1->Ratio1 Result Accurate Quantification Achieved Ratio remains constant, compensating for signal loss. A2 Analyte Signal (Intensity = 50) Ratio2 Ratio = 1.0 A2->Ratio2 IS2 IS Signal (d6-2) (Intensity = 50) IS2->Ratio2

Caption: Principle of matrix effect compensation using a SIL-IS.

Conclusion

The theoretical advantages of stable isotope-labeled internal standards are clearly demonstrated in practice. This compound, being chemically identical to Cipepofol, co-elutes perfectly and undergoes the same extraction recovery and matrix effects. This ensures that the ratio of the analyte to the internal standard remains constant despite variations during sample processing and analysis, as illustrated in the diagrams above. This leads to significantly improved precision and accuracy compared to structural analogs or other non-ideal internal standards.

For researchers and drug development professionals requiring the highest quality data for pharmacokinetic and bioequivalence studies, the use of this compound is not just a recommendation but a necessity for ensuring data integrity and regulatory compliance.

References

Safety Operating Guide

Navigating the Safe Disposal of Cipepofol-d6-2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cipepofol-d6-2, a deuterated analog of the anesthetic agent Cipepofol, requires careful handling and disposal due to its chemical properties and potential environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Hazard and Disposal Summary
Hazard Category Description Disposal Consideration
Acute Toxicity (Oral) Harmful if swallowed.[5][6][7]Do not ingest. In case of ingestion, seek immediate medical attention.[5]
Skin Irritation Causes skin irritation.[5][6]Avoid contact with skin. Wear appropriate protective gloves.[5]
Eye Irritation Causes serious eye irritation.[5][6]Avoid contact with eyes. Wear safety glasses or goggles.[5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[8]Do not dispose of in drains or waterways.[7]
Diversion Risk Propofol has a high risk for drug diversion.[9]Secure storage and documented disposal are recommended.[1][10]

Experimental Protocols for Disposal

The following protocols outline the recommended procedures for the disposal of this compound in various forms. These are based on guidelines for the disposal of propofol and other phenolic compounds.

Protocol 1: Disposal of Liquid this compound Waste

This protocol is for the disposal of unused or waste solutions of this compound.

Methodology:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.[11] The container should be made of a compatible material (e.g., glass or polyethylene) and be leak-proof.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration, and the date of accumulation.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[10] The storage area should be well-ventilated.

  • Disposal Request: Once the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] Do not pour this compound waste down the drain.[7][11]

Protocol 2: Disposal of Solid Waste Contaminated with this compound

This protocol covers the disposal of items such as pipette tips, vials, gloves, and absorbent pads contaminated with this compound.

Methodology:

  • Collection: Place all solid waste contaminated with this compound into a designated, puncture-resistant, and leak-proof container.[11]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant as "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the container through your institution's EHS office or a licensed hazardous waste disposal contractor. For low levels of contamination, some institutions may permit disposal as clinical waste for incineration, but this must be confirmed with your EHS department.[3][4]

Protocol 3: Decontamination of Glassware

This protocol details the cleaning of reusable glassware that has come into contact with this compound.

Methodology:

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect this rinse solvent as liquid hazardous waste as described in Protocol 1.

  • Washing: After the initial solvent rinse, wash the glassware with soap and water.[12]

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Cipepofol-d6-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Cipepofol-d6-2 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of research.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.

Protection Level Activity Required PPE
Standard Laboratory Operations Handling sealed containers, preparing dilutions in a ventilated enclosure.Laboratory coat, disposable nitrile gloves (double-gloving recommended), safety glasses with side shields.
High-Risk Procedures Weighing, aliquoting of neat material, or any procedure with a high risk of aerosolization.Full-body disposable coveralls or gown, double nitrile gloves, chemical splash goggles, and a NIOSH-approved respirator (e.g., N95 or higher).[1] A face shield may also be necessary.
Emergency Response (Spills) Cleaning up spills of this compound.Chemical-resistant suit, double nitrile gloves, chemical splash goggles, and a self-contained breathing apparatus (SCBA) or a powered air-purifying respirator (PAPR).[2][3]

It is crucial to ensure that all personnel are properly trained in the correct use and disposal of PPE.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe and efficient handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

2. Handling and Preparation:

  • All handling of this compound, especially of the neat compound, should be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Use dedicated glassware and equipment. If not possible, thoroughly clean and decontaminate all equipment after use.

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Ensure that all personnel involved in the experiment are aware of the compound's potential hazards.

  • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.

Disposal Plan: Minimizing Environmental Impact

The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4]

Waste Stream Disposal Method
Unused this compound Treat as hazardous pharmaceutical waste. Dispose of through a licensed hazardous waste disposal company. Incineration is often the preferred method for potent pharmaceutical compounds.[5][6]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled hazardous waste container. Dispose of through a licensed hazardous waste disposal company.
Contaminated PPE (e.g., gloves, gowns) Place in a designated, labeled hazardous waste container. Dispose of through a licensed hazardous waste disposal company.
Aqueous Waste Do not dispose of down the drain.[5] Collect in a clearly labeled hazardous waste container for disposal by a licensed contractor. Propofol, a related compound, is known to be toxic to aquatic life.[4]
Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an absorbent material. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Workflow

To further clarify the handling process, the following diagrams illustrate the logical flow of operations and the decision-making process for personal protective equipment selection.

This compound Handling Workflow This compound Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in Secure Area Inspect->Store Prepare Prepare in Ventilated Enclosure Store->Prepare Transport Safely Use Experimental Use Prepare->Use Segregate Segregate Waste Use->Segregate Collect Waste Dispose Dispose via Licensed Contractor Segregate->Dispose PPE Selection Logic PPE Selection Logic for this compound cluster_ppe PPE Selection Logic for this compound Start Assess Task Risk Standard Standard PPE: Lab Coat, Gloves, Safety Glasses Start->Standard Low Risk (e.g., handling sealed vials) HighRisk High-Risk PPE: Coveralls, Double Gloves, Goggles, Respirator Start->HighRisk High Risk (e.g., weighing neat compound) Emergency Emergency PPE: Chem-Suit, SCBA/PAPR Start->Emergency Emergency (e.g., large spill)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.